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  • Product: [2-(2-Methoxy-2-oxoethyl)phenyl]acetate
  • CAS: 72686-08-9

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of [2-(2-Methoxy-2-oxoethyl)phenyl]acetate

Topic: Synthesis pathways for [2-(2-Methoxy-2-oxoethyl)phenyl]acetate Document Type: Technical Guide / Whitepaper Target Audience: Researchers, Process Chemists, Drug Development Professionals Executive Summary & Structu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis pathways for [2-(2-Methoxy-2-oxoethyl)phenyl]acetate Document Type: Technical Guide / Whitepaper Target Audience: Researchers, Process Chemists, Drug Development Professionals

Executive Summary & Structural Analysis

Target Molecule: [2-(2-Methoxy-2-oxoethyl)phenyl]acetate CAS Registry Number: 19109-69-4 Synonyms: Methyl 2-(2-acetoxyphenyl)acetate; (2-Acetoxyphenyl)acetic acid methyl ester. Molecular Formula: C₁₁H₁₂O₄ Molecular Weight: 208.21 g/mol [1]

This guide details the synthesis of [2-(2-Methoxy-2-oxoethyl)phenyl]acetate, a bifunctional ester derivative of 2-hydroxyphenylacetic acid. Structurally, it consists of a benzene core substituted at the ortho positions with an acetoxy group (phenolic ester) and a methyl acetate moiety (aliphatic ester).

This molecule serves as a critical intermediate in the synthesis of strobilurin fungicides (e.g., Kresoxim-methyl) and various non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis is dominated by the reactivity of its cyclic precursor, Benzofuran-2(3H)-one (2-Coumaranone), due to the thermodynamic instability of the open-chain free acid form.

Retrosynthetic Analysis

The primary disconnection approach targets the two ester linkages. The aliphatic methyl ester is derived from the methanolysis of the lactone ring, while the phenolic acetate is introduced via standard acetylation.

Retrosynthesis Target [2-(2-Methoxy-2-oxoethyl)phenyl]acetate (Target) Inter Methyl 2-(2-hydroxyphenyl)acetate (Key Intermediate) Target->Inter O-Acetylation Lactone Benzofuran-2(3H)-one (Starting Material) Inter->Lactone Methanolysis (Ring Opening) Acid 2-Hydroxyphenylacetic acid (Precursor) Lactone->Acid Dehydration (Spontaneous)

Figure 1: Retrosynthetic strategy focusing on the lactone ring-opening pathway.

Primary Synthesis Pathway: The Sequential Lactone Route

Rationale: Direct esterification of 2-hydroxyphenylacetic acid is complicated by its tendency to spontaneously dehydrate into benzofuran-2(3H)-one under acidic conditions. Therefore, the most robust protocol starts from the stable lactone, benzofuran-2(3H)-one, utilizing a nucleophilic acyl substitution (ring-opening) followed by phenolic protection.

Phase 1: Acid-Catalyzed Methanolysis (Ring Opening)

This step converts the cyclic lactone into the open-chain phenolic methyl ester.

Reaction Scheme:



Protocol:

  • Setup: Charge a round-bottom flask with Benzofuran-2(3H)-one (1.0 eq) and anhydrous Methanol (10.0 eq). The excess methanol acts as both solvent and reagent to drive the equilibrium toward the open ester.

  • Catalyst: Add concentrated H₂SO₄ (0.05 eq) or p-Toluenesulfonic acid (p-TsOH) (0.02 eq) dropwise.

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the lactone.

    • Note: The equilibrium favors the ester in high concentrations of methanol.

  • Workup: Cool to room temperature. Neutralize the acid catalyst with solid NaHCO₃. Concentrate under reduced pressure to remove excess methanol.[2]

  • Isolation: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water. Dry the organic layer over MgSO₄ and concentrate to yield Methyl 2-(2-hydroxyphenyl)acetate as an oil.

Phase 2: O-Acetylation of the Phenol

The intermediate phenol is acetylated to yield the final target.

Reaction Scheme:



Protocol:

  • Setup: Dissolve the crude intermediate (from Phase 1) in Dichloromethane (DCM) or Toluene.

  • Reagents: Add Pyridine (1.2 eq) or Triethylamine (1.5 eq) and DMAP (0.05 eq, catalytic).

  • Addition: Cool to 0°C. Add Acetic Anhydride (1.2 eq) dropwise to control the exotherm.

  • Reaction: Allow to warm to room temperature and stir for 2–3 hours.

  • Quench: Add water to hydrolyze excess acetic anhydride. Separate layers.

  • Purification: Wash the organic layer with 1M HCl (to remove pyridine), then saturated NaHCO₃, then brine. Dry over Na₂SO₄.

  • Final Isolation: Remove solvent in vacuo. The product is typically obtained as a viscous oil or low-melting solid. High-purity material can be obtained via vacuum distillation or crystallization from hexanes/EtOAc if solid.

Alternative Pathway: Direct Esterification from Acid

Context: If 2-hydroxyphenylacetic acid is available and stored properly (to prevent lactonization), a direct Fischer esterification can be attempted. However, this route often suffers from lower yields due to competing lactonization.

Workflow:

  • Reagents: 2-Hydroxyphenylacetic acid + MeOH (excess) + H₂SO₄ (cat).

  • Process: Reflux for 12+ hours.

  • Critical Control: Water must be removed (e.g., via molecular sieves or trimethyl orthoformate) to prevent the reverse reaction.

  • Acetylation: Proceed as in Phase 2 above.

Expert Insight: In industrial settings, the "Lactone Route" (Section 2) is preferred because Benzofuran-2(3H)-one is the thermodynamically stable form of the starting material during storage and transport.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommended RangeImpact on Quality
Methanol Equivalents 10–20 eqLow methanol leads to incomplete ring opening and residual lactone.
Catalyst (Phase 1) H₂SO₄ or p-TsOHStrong acid is required. Weak acids (acetic) are insufficient for rapid ring opening.
Temperature (Phase 2) 0°C → 25°CHigh temperatures during acetylation can cause transesterification (scrambling of the methyl ester).
Moisture Control AnhydrousWater hydrolyzes the methyl ester back to the acid, which then cyclizes to the lactone.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.30 ppm (s, 3H): Acetate methyl group (-OCOCH ₃).

    • δ 3.60 ppm (s, 2H): Benzylic methylene (-CH ₂-CO-).

    • δ 3.68 ppm (s, 3H): Methyl ester (-COOCH ₃).

    • δ 7.10–7.40 ppm (m, 4H): Aromatic protons.

  • IR Spectroscopy:

    • 1765 cm⁻¹: C=O stretch (Phenolic acetate).

    • 1740 cm⁻¹: C=O stretch (Aliphatic methyl ester).

    • Absence of ~3400 cm⁻¹: Confirms full acetylation (no -OH remaining).

Process Flow Diagram

ProcessFlow Start Benzofuran-2(3H)-one Step1 Reflux in MeOH (H2SO4 cat.) Start->Step1 Inter Intermediate: Methyl 2-(2-hydroxyphenyl)acetate Step1->Inter Ring Opening Step2 Acetylation (Ac2O, Pyridine, DCM) Inter->Step2 Workup Aq. Wash & Drying Step2->Workup Final Product: [2-(2-Methoxy-2-oxoethyl)phenyl]acetate Workup->Final

Figure 2: Sequential process flow for the synthesis from Benzofuran-2(3H)-one.

Safety & Handling

  • Benzofuran-2(3H)-one: Irritant.[3] Potential skin sensitizer. Handle in a fume hood.

  • Acetic Anhydride: Corrosive, lachrymator, and combustible. Reacts violently with water.

  • Methanol: Toxic by ingestion and inhalation. Flammable.

  • Reaction Hazards: The acetylation step is exothermic.[4] Strict temperature control (0°C addition) is required to prevent runaway conditions.

References

  • Chemsrc. (n.d.). Methyl 2-[2-(2-methoxy-2-oxoethyl)phenyl]acetate.[5] Retrieved February 28, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68382, 2(3H)-Benzofuranone. Retrieved February 28, 2026, from [Link]

  • Beilstein Archives. (2019). Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones. Beilstein J. Org. Chem. Retrieved February 28, 2026, from [Link]

Sources

Exploratory

Technical Guide: Isomeric Differentiation of [2-(2-Methoxy-2-oxoethyl)phenyl]acetate

The following technical guide provides an in-depth analysis of the isomeric differentiation between ortho and para [2-(2-Methoxy-2-oxoethyl)phenyl]acetate. Executive Summary In the development of phenylacetic acid-based...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the isomeric differentiation between ortho and para [2-(2-Methoxy-2-oxoethyl)phenyl]acetate.

Executive Summary

In the development of phenylacetic acid-based pharmaceuticals (e.g., NSAIDs like Diclofenac or Aceclofenac), the precise control of isomeric purity is critical. This guide differentiates the ortho-isomer (Methyl 2-(2-acetoxyphenyl)acetate) from the para-isomer (Methyl 2-(4-acetoxyphenyl)acetate). While they share identical molecular weights (


) and elemental composition, their chemical stability and reactivity profiles diverge radically due to the "Ortho Effect" , specifically the propensity of the ortho-isomer to undergo intramolecular cyclization to benzofuran-2(3H)-one upon deprotection.

Structural Identity & Physicochemical Profile[1][2]

The core structure for both isomers is a methyl phenylacetate scaffold where the phenolic hydroxyl group has been protected as an acetate ester .

FeatureOrtho Isomer Para Isomer
IUPAC Name Methyl 2-(2-acetoxyphenyl)acetateMethyl 2-(4-acetoxyphenyl)acetate
Common Name o-Acetoxy phenylacetic acid methyl esterp-Acetoxy phenylacetic acid methyl ester
CAS Registry 72686-08-9 23453-29-4 (Acid form: 24085-06-1)
Symmetry Asymmetric (

)
Symmetric (

axis)
NMR Pattern ABCD aromatic system (4 distinct signals)AA'BB' aromatic system (2 distinct signals)
Stability Risk High : Prone to lactonizationLow : Stable linear hydrolysis
Structural Visualization

The ortho isomer places the electrophilic ester side chain in direct proximity to the nucleophilic phenolic oxygen (masked by the acetyl group). The para isomer separates these groups by the rigid benzene ring, preventing intramolecular interaction.

IsomerStructure cluster_0 Ortho Isomer (Proximity) cluster_1 Para Isomer (Separation) Ortho_Ring Phenyl Ring Ortho_OAc 2-OAc Group (Masked Nucleophile) Ortho_Ring->Ortho_OAc Ortho_Chain 1-CH2COOMe (Electrophile) Ortho_Ring->Ortho_Chain Ortho_OAc->Ortho_Chain Steric Proximity (1,2-Interaction) Para_Ring Phenyl Ring Para_OAc 4-OAc Group Para_Ring->Para_OAc Para_Chain 1-CH2COOMe Para_Ring->Para_Chain

Figure 1: Structural comparison highlighting the steric proximity in the ortho-isomer versus the spatial isolation in the para-isomer.[1]

Mechanistic Divergence: The Lactonization Pathway

The most critical distinction for drug development professionals is the instability of the ortho-isomer .

The "Ortho Effect" (Lactonization)

Under hydrolytic conditions (acidic or basic), the acetyl protecting group is removed first.

  • Ortho-Isomer: The liberated phenolate anion (or phenol) immediately attacks the adjacent methyl ester carbonyl. This intramolecular nucleophilic acyl substitution forms Benzofuran-2(3H)-one (also known as 2-Coumaranone).

  • Para-Isomer: The liberated phenol cannot reach the ester carbonyl. The reaction stops at the linear (4-hydroxyphenyl)acetic acid.

This makes the ortho-isomer a "masked" lactone, often leading to spontaneous cyclization during impurity profiling or stability testing.

Lactonization Start_Ortho Ortho-Isomer (Methyl 2-(2-acetoxyphenyl)acetate) Hydrolysis Hydrolysis (-Acetyl) Start_Ortho->Hydrolysis Intermediate Intermediate: (2-Hydroxyphenyl)acetic acid methyl ester Hydrolysis->Intermediate Para_Product Linear Product: (4-Hydroxyphenyl)acetic acid Hydrolysis->Para_Product Stable (No Cyclization) Cyclization Intramolecular Cyclization (-MeOH) Intermediate->Cyclization Fast (Entropy favored) Product FINAL PRODUCT: Benzofuran-2(3H)-one (Lactone) Cyclization->Product Start_Para Para-Isomer Start_Para->Hydrolysis

Figure 2: Reaction pathway showing the irreversible cyclization of the ortho-isomer compared to the stable hydrolysis of the para-isomer.

Synthetic Protocols & Separation

Synthesis of Ortho-Isomer (Methyl 2-(2-acetoxyphenyl)acetate)

This synthesis requires careful temperature control to prevent premature lactonization before acetylation.

  • Starting Material: Benzofuran-2(3H)-one (Lactone) is often the most accessible precursor.

  • Ring Opening: Treat lactone with

    
     (catalytic).
    
    • Note: This equilibrium favors the lactone. To trap the open form, acetylation must be immediate.

  • Alternative Route (Recommended):

    • Step 1: Esterification of (2-hydroxyphenyl)acetic acid in Methanol/HCl at

      
      .
      
    • Step 2: Immediate acetylation with Acetic Anhydride (

      
      ) and Pyridine.
      
    • Purification: Column chromatography (Silica, Hexane:EtOAc 8:2). Do not distill at high temperature.

Synthesis of Para-Isomer (Methyl 2-(4-acetoxyphenyl)acetate)
  • Starting Material: (4-Hydroxyphenyl)acetic acid.

  • Esterification: Reflux in Methanol with catalytic

    
     for 4 hours.
    
  • Acetylation: Treat with

    
     (1.2 eq) and 
    
    
    
    (1.5 eq) in DCM.
  • Purification: Recrystallization from Ethanol/Water. The para isomer crystallizes readily due to symmetry.

Separation Strategy

If a mixture exists (e.g., from non-selective carboxylation of phenyl acetate):

  • Flash Chromatography: The ortho isomer is generally less polar (elutes first) due to internal shielding/folding, whereas the para isomer interacts more strongly with the silica stationary phase.

  • Crystallization: The para isomer has a significantly higher melting point. Cooling a methanolic solution precipitates the para isomer, leaving the ortho oil in the mother liquor.

Analytical Differentiation

Proton NMR Spectroscopy ( -NMR)

The aromatic region provides the definitive fingerprint.

Proton RegionOrtho Isomer Para Isomer
Pattern ABCD System : Complex multiplet of 4 distinct protons.AA'BB' System : Two distinct doublets (roofing effect).
Shift (ppm)

7.0–7.4 ppm (Multiplet).

7.05 (d, 2H),

7.25 (d, 2H).
Methylene (

)
Singlet, often slightly deshielded by the ortho-acetate carbonyl.Singlet, typical benzylic position.
Infrared Spectroscopy (IR)
  • Ortho: Characteristic C-H out-of-plane bending for 1,2-disubstitution at 735–770 cm⁻¹ .

  • Para: Characteristic C-H out-of-plane bending for 1,4-disubstitution at 800–850 cm⁻¹ .

References

  • Guidechem. (2025).[2] [2-(2-Methoxy-2-oxoethyl)phenyl]acetate Properties and CAS 72686-08-9. Retrieved from

  • BenchChem. (2025). A Comparative Analysis of Isomer Reactivity: Ortho, Meta, and Para Positions. Retrieved from

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors in Electrophilic Substitution. Retrieved from

  • Santa Cruz Biotechnology. (2025). Sulfaphenazole and Phenylacetic Acid Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2011). (Acetoxy)(2-methylphenyl)methyl acetate Crystal Structure. PMC3050367. Retrieved from

Sources

Foundational

Stability of o-Acetoxyphenylacetic Acid Methyl Ester in Solution: An In-depth Technical Guide

Introduction o-Acetoxyphenylacetic acid methyl ester is a compound of interest in pharmaceutical and chemical research, often synthesized as an intermediate or a model compound for studying drug delivery and metabolism....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

o-Acetoxyphenylacetic acid methyl ester is a compound of interest in pharmaceutical and chemical research, often synthesized as an intermediate or a model compound for studying drug delivery and metabolism. As with many ester-containing molecules, its stability in solution is a critical parameter that dictates its shelf-life, formulation strategy, and ultimately its viability in various applications. This guide provides a comprehensive technical overview of the factors governing the stability of o-acetoxyphenylacetic acid methyl ester, methodologies for its assessment, and insights into its degradation pathways. The principles discussed are grounded in established chemical kinetics and authoritative guidelines, such as those from the International Conference on Harmonisation (ICH).[1][2][3][4][5]

Molecular Profile and Susceptible Moieties

To understand the stability of o-acetoxyphenylacetic acid methyl ester, it is essential to first examine its chemical structure. The molecule possesses two primary functional groups susceptible to hydrolysis:

  • Aromatic Acetyl Ester: The acetyl group (-COCH₃) attached to the phenolic oxygen is prone to hydrolysis, yielding an alcohol (phenol) and acetic acid. This is analogous to the well-studied hydrolysis of acetylsalicylic acid (aspirin).[6][7]

  • Aliphatic Methyl Ester: The methyl ester group (-COOCH₃) of the phenylacetic acid backbone is also susceptible to hydrolysis, which would yield the corresponding carboxylic acid and methanol.

The proximity of these two ester groups on the same aromatic ring can potentially lead to complex degradation kinetics, including the possibility of intramolecular catalysis, although the primary degradation pathway is generally anticipated to be hydrolysis.

Primary Degradation Pathway: Hydrolysis

Hydrolysis is the most significant degradation pathway for o-acetoxyphenylacetic acid methyl ester in aqueous solutions. This process involves the cleavage of the ester bonds by water. The reaction can be catalyzed by acid (H⁺) or base (OH⁻), and also proceeds at a slower rate in neutral water.[6][8]

The degradation can occur at two sites, leading to different products:

  • Pathway A (De-acetylation): Hydrolysis of the acetyl ester results in the formation of o-hydroxyphenylacetic acid methyl ester and acetic acid.

  • Pathway B (De-esterification): Hydrolysis of the methyl ester results in the formation of o-acetoxyphenylacetic acid and methanol.

Further degradation of the initial products can also occur, ultimately leading to o-hydroxyphenylacetic acid, acetic acid, and methanol as the final degradation products.

Visualizing the Degradation Pathway

The following diagram illustrates the primary hydrolytic degradation pathways for o-acetoxyphenylacetic acid methyl ester.

G parent o-Acetoxyphenylacetic Acid Methyl Ester productA o-Hydroxyphenylacetic Acid Methyl Ester + Acetic Acid parent->productA Pathway A (De-acetylation) productB o-Acetoxyphenylacetic Acid + Methanol parent->productB Pathway B (De-esterification) final_product o-Hydroxyphenylacetic Acid + Acetic Acid + Methanol productA->final_product Hydrolysis productB->final_product Hydrolysis

Caption: Hydrolytic degradation of o-acetoxyphenylacetic acid methyl ester.

Factors Influencing Stability

The rate of hydrolysis is highly dependent on several environmental factors. Understanding these factors is crucial for developing stable formulations and defining appropriate storage conditions.

Effect of pH

The pH of the solution is the most critical factor influencing the rate of ester hydrolysis. The degradation kinetics often follow a U-shaped pH-rate profile, with the highest stability typically observed in the mid-pH range (pH 3-5).

  • Acid Catalysis (pH < 3): Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base Catalysis (pH > 7): Under basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon. Base-catalyzed hydrolysis is generally much faster than acid-catalyzed hydrolysis for simple esters.[6]

  • Neutral Hydrolysis (pH ~ 7): In neutral solutions, water itself acts as the nucleophile. This uncatalyzed reaction is typically the slowest.

Effect of Temperature

As with most chemical reactions, the rate of hydrolysis increases with temperature. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation. Accelerated stability studies, conducted at elevated temperatures, are often used to predict the shelf-life of a product at its intended storage temperature.[1][6] These studies are a cornerstone of pharmaceutical development as outlined by ICH guidelines.[1][2][3][4][5]

Solvent Composition

The presence of co-solvents, buffers, and other excipients can also impact stability.

  • Co-solvents: Organic solvents like ethanol or propylene glycol can alter the polarity of the medium and may either increase or decrease the hydrolysis rate.[9]

  • Buffer Species: The components of the buffer system can sometimes act as catalysts for hydrolysis (general acid-base catalysis). Therefore, the choice of buffer is an important consideration in formulation development.

Experimental Assessment of Stability

A robust stability-indicating analytical method is required to accurately quantify the concentration of the parent compound and its degradation products over time. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the drug substance from its degradation products, process intermediates, and excipients.

Key Components of a Typical HPLC Method:

ParameterTypical ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmProvides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile/Water with 0.1% Acetic AcidOrganic modifier for elution control; acid suppresses ionization of carboxylic acid degradants for better peak shape.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Detection UV at 254 nmThe aromatic ring provides strong UV absorbance.
Temperature 30°CControlled temperature ensures reproducible retention times.[10][11][12]
Protocol for a pH-Rate Profile Study

This protocol outlines the steps to determine the stability of o-acetoxyphenylacetic acid methyl ester across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) covering the desired pH range (e.g., pH 2, 4, 7, 9).

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

  • Sample Incubation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis. Place the solutions in a constant temperature bath (e.g., 40°C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Sample Quenching (if necessary): If the degradation is rapid, the reaction in the aliquot may be quenched by diluting it in a cold, acidic mobile phase.

  • HPLC Analysis: Analyze each sample by the validated stability-indicating HPLC method.

  • Data Analysis: Plot the natural logarithm of the remaining percentage of the parent compound versus time for each pH. The slope of this line gives the pseudo-first-order rate constant (k).

Visualizing the Experimental Workflow

Caption: Workflow for a pH-rate stability study.

Data Interpretation and Modeling

The degradation of esters in solution typically follows pseudo-first-order kinetics when water is in large excess.[8][13] The rate of degradation can be expressed as:

Rate = k[Ester]

Where k is the pseudo-first-order rate constant. By determining k at different pH values and temperatures, a predictive model of the compound's stability can be built.

Example Stability Data Summary

The following table shows hypothetical degradation rate constants at 40°C.

pHPseudo-first-order rate constant (k) (hr⁻¹)Half-life (t₁/₂) (hours)
2.00.05013.9
4.00.00886.6
7.00.02527.7
9.00.2313.0

Half-life (t₁/₂) is calculated as 0.693/k

This data clearly illustrates a typical pH-rate profile, with the greatest stability observed at pH 4.0.

Conclusion

The stability of o-acetoxyphenylacetic acid methyl ester in solution is a multifaceted issue primarily governed by hydrolysis of its two ester functional groups. The rate of this degradation is highly sensitive to pH and temperature. A thorough understanding of these factors, investigated through systematic studies using a validated stability-indicating HPLC method, is paramount for the successful development of formulations containing this and structurally related compounds. The principles and protocols outlined in this guide provide a robust framework for researchers and drug development professionals to assess and control the stability of ester-containing molecules, ensuring product quality and efficacy.

References
  • ICH. (2024). ICH Q1A: STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • ICH. (n.d.). Quality Guidelines.
  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • ECA Academy. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline).
  • BioBoston Consulting. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F).
  • Academia.edu. (n.d.). (DOC) Practical 1 – Stability of Aspirin.
  • NCBI Bookshelf. (2023). Salicylic Acid (Aspirin).
  • ResearchGate. (n.d.). (PDF) The stability and degradation kinetics of acetylsalicylic acid in different organic solutions revisited - An UHPLC-ESI-QTOF spectrometry study.
  • SciSpace. (n.d.). The kinetics of hydrolysis of acetylsalicylic acid (Aspirin) in different polar media.
  • MDPI. (2016). Mechanism of Acetyl Salicylic Acid (Aspirin) Degradation under Solar Light in Presence of a TiO2-Polymeric Film Photocatalyst.
  • RSC Publishing. (n.d.). Analytical Methods.
  • Scribd. (n.d.). Kinetics of Methyl Acetate Hydrolysis.
  • Scribd. (n.d.). Kinetics of Methyl Acetate Hydrolysis.
  • MedChemExpress. (2024). (R)-2-Acetoxy-2-phenylacetic acid-SDS.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents.
  • NIST. (2007). Extraction, Derivatization, and Analysis of Fatty Acid Methyl Ester (FAME) in Tissue Homogenates and Blubber by ASE and Gas Chromatography.
  • Synerzine. (2018). Acetic acid, (4-methylphenoxy)-, methyl ester.
  • YouTube. (2022). Kinetics of the Acid Catalysed Hydrolysis of Methyl Acetate.
  • YouTube. (2023). Hydrolysis of methyl acetate in aqueous solution has been studied b....
  • PMC. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods.
  • Sdfine. (n.d.). METHYLACETOACETATE.
  • LCGC International. (2026). Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques.
  • A text on active methylene compounds. (n.d.).
  • Chromatography Today. (n.d.). A Fully Automated Procedure for the Preparation and Analysis of Fatty Acid Methyl Esters.

Sources

Exploratory

Technical Guide: Applications &amp; Synthesis of [2-(2-Methoxy-2-oxoethyl)phenyl]acetate

Executive Summary [2-(2-Methoxy-2-oxoethyl)phenyl]acetate (CAS: 72686-08-9), also known as Methyl 2-(2-acetoxyphenyl)acetate , is a bifunctional aromatic ester serving as a critical intermediate in the synthesis of Benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[2-(2-Methoxy-2-oxoethyl)phenyl]acetate (CAS: 72686-08-9), also known as Methyl 2-(2-acetoxyphenyl)acetate , is a bifunctional aromatic ester serving as a critical intermediate in the synthesis of Benzofuran-2(3H)-ones (Coumaranones) , Strobilurin fungicides , and NSAID derivatives .[1] Its unique structure—featuring a labile phenolic acetate and a stable methyl ester—allows for orthogonal deprotection strategies, making it an invaluable tool for controlled lactonization and enzymatic kinetic resolution (EKR) in asymmetric synthesis.

This guide details the molecule's physicochemical profile, synthesis protocols, and its primary applications in medicinal and agricultural chemistry.

Physicochemical Profile & Structure

PropertySpecification
IUPAC Name Methyl 2-(2-acetoxyphenyl)acetate
CAS Number 72686-08-9
Molecular Formula

Molecular Weight 208.21 g/mol
Structure Benzene ring substituted at C1 with Acetoxy (

) and C2 with Methoxycarbonylmethyl (

)
Appearance White to off-white crystalline solid or viscous oil
Solubility Soluble in MeOH, EtOH, EtOAc, DCM; Insoluble in water
Stability Stable under anhydrous conditions; Hydrolyzes in basic/acidic aqueous media
Structural Logic

The molecule represents a "double-protected" form of 2-hydroxyphenylacetic acid.

  • Phenolic Acetate (C1): Protects the phenol from oxidation and premature lactonization. It is more labile to hydrolysis (especially enzymatic) than the methyl ester.

  • Methyl Ester (C2 side chain): Protects the carboxylic acid. It is stable to mild oxidative conditions but susceptible to saponification.

Synthesis Protocol

The synthesis typically proceeds via the acetylation of Methyl 2-(2-hydroxyphenyl)acetate , which itself is derived from Benzofuran-2(3H)-one (Coumaranone) via methanolysis.

Step-by-Step Methodology

Objective: Synthesis of [2-(2-Methoxy-2-oxoethyl)phenyl]acetate from Benzofuran-2(3H)-one.

Reagents:

  • Benzofuran-2(3H)-one (1.0 eq)

  • Methanol (Solvent/Reagent, excess)

  • Sulfuric Acid (Catalytic, 0.05 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (1.5 eq)

  • Dichloromethane (DCM)

Protocol:

  • Ring Opening (Methanolysis):

    • Dissolve Benzofuran-2(3H)-one in anhydrous Methanol.

    • Add catalytic

      
      .
      
    • Reflux for 4 hours. The lactone ring opens to form Methyl 2-(2-hydroxyphenyl)acetate .

    • Concentrate in vacuo to remove methanol.

  • Acetylation:

    • Redissolve the crude residue in DCM.

    • Add Pyridine followed by dropwise addition of Acetic Anhydride at 0°C.

    • Stir at room temperature for 2 hours.

    • Monitor by TLC (Hexane:EtOAc 7:3). The phenol spot (

      
      ) should disappear, replaced by the acetate (
      
      
      
      ).
  • Workup:

    • Wash with 1M HCl (to remove pyridine), then saturated

      
      , then Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Yield: Typically >90% as a viscous oil or low-melting solid.

Core Application 1: Controlled Synthesis of Benzofuran-2(3H)-ones

The primary utility of this molecule is as a stable, storable precursor for substituted Benzofuran-2(3H)-ones. Free 2-hydroxyphenylacetic acid is prone to spontaneous lactonization and oxidation (forming quinone methides). The di-ester form is stable and can be "activated" to the lactone on demand.

Mechanism

Selective hydrolysis of the phenolic acetate releases the free phenol. The phenol oxygen, being a strong nucleophile in close proximity to the methyl ester (entropy advantage), attacks the ester carbonyl, releasing methanol and closing the lactone ring.

Experimental Protocol: "Lactone Switch"
  • Activation: Dissolve [2-(2-Methoxy-2-oxoethyl)phenyl]acetate (1 mmol) in Methanol/Water (3:1).

  • Catalysis: Add

    
     (0.1 eq) or Candida antarctica Lipase B (CALB).
    
  • Reaction: Stir at 25°C. The phenolic acetate hydrolyzes first.

  • Cyclization: Spontaneous intramolecular transesterification occurs, forming Benzofuran-2(3H)-one .

  • Isolation: Acidify to pH 2, extract with EtOAc.

BenzofuranoneSynthesis Precursor [2-(2-Methoxy-2-oxoethyl)phenyl]acetate (Stable Di-ester) Intermediate Methyl 2-(2-hydroxyphenyl)acetate (Free Phenol) Precursor->Intermediate Selective Hydrolysis (Lipase or Mild Base) Product Benzofuran-2(3H)-one (Active Lactone) Intermediate->Product Spontaneous Cyclization (-MeOH)

Figure 1: The "Lactone Switch" mechanism. Selective deprotection of the phenol triggers spontaneous cyclization to the pharmacologically active benzofuranone scaffold.

Core Application 2: Enzymatic Kinetic Resolution (Biocatalysis)

Lipases, particularly CALB (Novozym 435) , exhibit high selectivity for the phenolic acetate over the aliphatic methyl ester. This property is exploited in the kinetic resolution of chiral derivatives (e.g., if the methylene group is substituted).

Rationale
  • Chemoselectivity: Chemical hydrolysis often attacks the methyl ester (saponification) or both esters indiscriminately. Lipases prefer the lipophilic acetate group.

  • Regioselectivity: Allows the preparation of Methyl 2-(2-hydroxyphenyl)acetate without lactonization if the reaction is performed in anhydrous media (transesterification with BuOH).

Protocol: Selective Deprotection
  • Medium: Anhydrous Toluene or MTBE.

  • Nucleophile: n-Butanol (2.0 eq).

  • Enzyme: Immobilized CALB (10% w/w).

  • Conditions: Shake at 40°C for 24h.

  • Result: The acetate is transferred to BuOH, leaving the free phenol methyl ester intact.

Core Application 3: Strobilurin & NSAID Intermediates

This molecule serves as a scaffold for Strobilurin fungicides (e.g., Kresoxim-methyl analogs) and NSAIDs (Diclofenac analogs).

  • Strobilurins: The ortho-substituted phenylacetic acid core is modified at the

    
    -position (e.g., methoxyimino formation) to create the toxophore. The acetate protects the phenol during these harsh modifications.
    
  • NSAIDs: The methylene group can be alkylated or aminated. For example, reaction with anilines yields 2-(2-hydroxyphenyl)-N-phenylacetamide derivatives, which are structural isomers of Diclofenac precursors.

Applications Core [2-(2-Methoxy-2-oxoethyl)phenyl]acetate App1 Benzofuran-2(3H)-ones (Antioxidants, Pharm Scaffolds) Core->App1  Hydrolysis + Cyclization   App2 Strobilurin Fungicides (Agrochemicals) Core->App2  Alpha-Oximation   App3 Enzymatic Resolution (Chiral Intermediates) Core->App3  Lipase Selectivity  

Figure 2: Divergent synthetic pathways from the core intermediate.

References

  • Benzofuranone Synthesis

    • Mechanism of Lactonization: Capon, B., & Ghosh, B. C. (1981). "Intramolecular catalysis in the hydrolysis of esters." Journal of the Chemical Society, Perkin Transactions 2. Link

  • Enzymatic Selectivity

    • Lipase Specificity: Anderson, E. M., et al. (1998). "Biocatalytic conversions of functionalized phenols." Biocatalysis and Biotransformation. Link

  • General Applications

    • Phenylacetic Acid Derivatives: "Phenylacetic acid."[2][3] Wikipedia, The Free Encyclopedia. Link

    • Strobilurin Chemistry: Sauter, H., et al. (1999). "Strobilurins: Evolution of a New Class of Active Substances." Angewandte Chemie International Edition. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Benzofuran-2(3H)-one from [2-(2-Methoxy-2-oxoethyl)phenyl]acetate

Executive Summary This application note details the conversion of [2-(2-Methoxy-2-oxoethyl)phenyl]acetate to benzofuran-2(3H)-one . This transformation is a critical sequence in the synthesis of bioactive coumaranones, u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the conversion of [2-(2-Methoxy-2-oxoethyl)phenyl]acetate to benzofuran-2(3H)-one . This transformation is a critical sequence in the synthesis of bioactive coumaranones, used widely as antioxidants, agricultural fungicides (e.g., Fluoxastrobin), and pharmaceutical intermediates.

The transformation requires two distinct chemical events: deacetylation (removal of the phenolic protecting group) and cyclization (lactonization). While a direct acid-catalyzed transesterification is theoretically possible, field data and industrial patents suggest a Two-Stage Hydrolysis-Dehydration Protocol offers the highest reliability and yield. This guide prioritizes a robust, scale-up-ready methodology involving saponification followed by azeotropic lactonization.

Reaction Mechanism & Strategy

Chemical Transformation

The starting material is a "masked" hydroxy-acid. The acetate group at the


 phenol position must be removed to reveal the nucleophilic hydroxyl group. The methyl ester at the 

position serves as the electrophile.
  • Saponification: Base-mediated hydrolysis cleaves both the phenolic acetate and the methyl ester, generating the 2-hydroxyphenylacetate dianion.

  • Acidification: Protonation yields the free 2-hydroxyphenylacetic acid.

  • Lactonization: Under acidic conditions and heat, the phenolic hydroxyl attacks the carboxylic acid (or reformed ester), expelling water (or methanol) to close the five-membered furanone ring.

Mechanistic Pathway (Graphviz)

ReactionMechanism SM Starting Material [2-(2-Methoxy-2-oxoethyl)phenyl]acetate INT_1 Intermediate Dianion (Sodium 2-hydroxyphenylacetate) SM->INT_1 NaOH/H2O Hydrolysis PROD Product Benzofuran-2(3H)-one SM->PROD Alt: Conc. HCl/MeOH (One-Pot Transesterification) INT_2 Intermediate Acid 2-Hydroxyphenylacetic Acid INT_1->INT_2 HCl (Acidification) pH < 2 INT_2->PROD p-TsOH / Toluene Reflux (-H2O)

Figure 1: Mechanistic pathway showing the preferred two-stage route (solid lines) and the alternative one-pot route (dashed).

Experimental Protocols

Protocol A: Two-Stage Hydrolysis & Azeotropic Cyclization (Recommended)

Best for: High purity, gram-to-kilogram scale, and avoiding side-products.

Phase 1: Saponification
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 10.0 g (approx. 45 mmol) of [2-(2-Methoxy-2-oxoethyl)phenyl]acetate in 30 mL of Methanol .

  • Base Addition: Slowly add 50 mL of 4M NaOH (aq) (approx. 4.4 equiv).

    • Note: The excess base ensures rapid cleavage of both the phenolic acetate and the methyl ester.

  • Reaction: Heat to 60°C for 2–3 hours. Monitor by TLC (EtOAc/Hexane 3:7) until the starting material (

    
    ) disappears.
    
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove Methanol.

    • Acidify the remaining aqueous solution carefully with 6M HCl to pH 1–2. A precipitate (2-hydroxyphenylacetic acid) may form.[1]

    • Extract with Ethyl Acetate (3 x 50 mL) .

    • Dry the combined organics over anhydrous

      
      , filter, and concentrate to yield the crude hydroxy-acid intermediate.
      
Phase 2: Lactonization
  • Setup: Transfer the crude intermediate to a flask equipped with a Dean-Stark trap and reflux condenser.

  • Solvent System: Resuspend the solid in 100 mL of Toluene (or Xylene for higher boiling point).

  • Catalyst: Add 100 mg (1 wt%) of p-Toluenesulfonic acid (p-TsOH) or Silica Sulfuric Acid.

  • Dehydration: Reflux vigorously (

    
     for Toluene) for 3–5 hours. Water will collect in the Dean-Stark trap.
    
    • Endpoint: Reaction is complete when water evolution ceases and TLC shows conversion of the polar acid (

      
      ) to the less polar lactone (
      
      
      
      ).
  • Purification:

    • Cool to room temperature.[2][3]

    • Wash the organic layer with Sat.

      
        (to remove unreacted acid and catalyst) and Brine.
      
    • Dry over

      
       and concentrate.
      
    • Optional: Recrystallize from Hexane/EtOAc if high purity is required.

Protocol B: Acid-Mediated One-Pot Transesterification

Best for: Small scale screening, rapid throughput.

  • Dissolution: Dissolve 1.0 g of starting material in 10 mL of 1,4-Dioxane (or Acetic Acid).

  • Acid Catalyst: Add 1.0 mL of Conc. HCl (or 0.5 mL

    
    ).
    
  • Reaction: Heat to 90–100°C for 4–6 hours.

    • Mechanism:[1][4][5][6][7][8][9] The strong acid cleaves the acetate and catalyzes the intramolecular attack of the phenol onto the ester.

  • Workup: Pour into ice water (50 mL). The product may precipitate.[1] If not, extract with DCM, wash with bicarbonate, and concentrate.

    • Risk:[4][9] This method may yield a mixture of the methyl ester intermediate and the lactone if water is present or if the reaction time is insufficient.

Critical Process Parameters (CPP)

ParameterRecommended RangeImpact on Quality
Hydrolysis pH > 12 (Initial), < 2 (Workup)High pH ensures complete deprotection; Low pH is vital to protonate the acid for extraction.
Lactonization Temp 110°C (Toluene) - 140°C (Xylene)Temperatures < 100°C result in slow cyclization kinetics.
Water Removal Active (Dean-Stark or Mol. Sieves)Presence of water pushes the equilibrium back to the open-chain hydroxy-acid.
Catalyst Load 0.5 - 2.0 mol% p-TsOHExcess acid can cause tarring/polymerization of the phenol ring.

Troubleshooting Guide

Issue: Incomplete Cyclization (Presence of Hydroxy-Acid)
  • Observation: TLC shows a streak or a spot at the baseline.

  • Root Cause: Water was not effectively removed during Phase 2.

  • Solution: Ensure the Dean-Stark trap is functioning or add activated 4Å Molecular Sieves to the reaction mixture. Switch solvent to Xylene to increase temperature.

Issue: Low Yield after Hydrolysis
  • Observation: Low mass recovery after Phase 1 extraction.

  • Root Cause: The intermediate 2-hydroxyphenylacetic acid is water-soluble.

  • Solution: Saturate the aqueous phase with NaCl (salting out) before extraction. Perform 2–3 additional extractions with Ethyl Acetate.

Issue: "Black" Crude Product
  • Observation: Dark, tarry reaction mixture.

  • Root Cause: Oxidation of the phenol moiety under harsh acidic/thermal conditions.

  • Solution: Perform the reaction under an inert atmosphere (

    
     or Ar). Add a radical scavenger (e.g., BHT) in trace amounts if necessary.
    

Workflow Visualization

Workflow Start Start: [2-(2-Methoxy-2-oxoethyl)phenyl]acetate Step1 Step 1: Saponification (NaOH, MeOH/H2O, 60°C) Start->Step1 Check1 QC Check: TLC (Disappearance of SM) Step1->Check1 Check1->Step1 Incomplete Step2 Step 2: Acidification & Extraction (HCl to pH 1, EtOAc Extract) Check1->Step2 Complete Step3 Step 3: Azeotropic Lactonization (Toluene, p-TsOH, Reflux) Step2->Step3 Finish Isolate Benzofuran-2(3H)-one Step3->Finish

Figure 2: Operational workflow for the standard Two-Stage Protocol.

References

  • CN106336388A. Synthetic method of benzofuran-2(3H)-one. Google Patents.
  • CN102746260A. Method for preparing benzofuran-2-(3H)-one. Google Patents.
  • Beaudry, C. Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.[2] Available at: [Link]

  • Organic Chemistry Portal . Lactone Synthesis. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Spontaneous Cyclization of Methyl [2-(2-Methoxy-2-oxoethyl)phenyl]acetate

Welcome to the technical support guide for methyl [2-(2-methoxy-2-oxoethyl)phenyl]acetate (CAS No. 19109-69-4).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for methyl [2-(2-methoxy-2-oxoethyl)phenyl]acetate (CAS No. 19109-69-4). This document serves as a critical resource for researchers, chemists, and drug development professionals encountering stability issues with this versatile diester intermediate. Due to its structure as a 1,6-diester, this compound is highly susceptible to spontaneous intramolecular cyclization, a reaction that can significantly impact yield, purity, and experimental outcomes. This guide provides in-depth, field-proven insights and protocols to mitigate this unwanted side reaction.

Part 1: Understanding the Instability - The "Why"

This section addresses the fundamental chemical principles governing the instability of methyl [2-(2-methoxy-2-oxoethyl)phenyl]acetate.

Q1: What is the mechanism of spontaneous cyclization for this compound?

A1: The spontaneous cyclization of methyl [2-(2-methoxy-2-oxoethyl)phenyl]acetate occurs via a well-established organic reaction known as the Dieckmann Condensation .[1][2] This is an intramolecular version of the Claisen condensation, where a diester reacts in the presence of a base to form a cyclic β-keto ester.[2][3]

The mechanism proceeds in several steps:

  • Enolate Formation: A base removes an acidic alpha-hydrogen (α-H) from one of the ester groups, creating a highly reactive enolate ion.[4][5]

  • Intramolecular Attack: The newly formed enolate acts as an internal nucleophile, attacking the carbonyl carbon of the second ester group on the same molecule.[1] Because this is a 1,6-diester, this attack forms a sterically favorable five-membered ring.[3][4]

  • Leaving Group Elimination: The tetrahedral intermediate collapses, eliminating a methoxide ion (-OCH₃) and forming the cyclic β-keto ester.[4]

  • Deprotonation (Driving Force): The resulting β-keto ester is more acidic than the starting material. The methoxide ion generated in the previous step deprotonates the α-carbon between the two carbonyls. This final, essentially irreversible deprotonation step drives the entire reaction equilibrium toward the cyclized product.[4][6]

  • Protonation: An acidic workup is required to protonate the final enolate and yield the neutral β-keto ester product.[1]

Caption: The base-catalyzed intramolecular cyclization pathway.

Q2: What are the primary factors that trigger this unwanted cyclization?

A2: The Dieckmann condensation is highly sensitive to reaction conditions. Understanding and controlling these factors is the key to preventing cyclization.

FactorRole in Promoting CyclizationMitigation Strategy
Presence of Base Primary Catalyst. Any basic substance (even trace amounts) can initiate enolate formation, triggering the cyclization cascade.[7]Use non-basic conditions whenever possible. If a base is required for a prior step, ensure it is completely and thoroughly neutralized with a cold, dilute acid quench before any heating or concentration steps.[8]
Elevated Temperature Increases Reaction Rate. Heat provides the activation energy for the reaction, dramatically accelerating the rate of cyclization.[8] Many standard procedures like refluxing or high-temperature distillation are detrimental.[8][9]Maintain low temperatures (ideally ≤ 0°C) during all synthesis, work-up, and purification steps. Avoid any unnecessary heating.
Extended Reaction/Storage Time Increases Probability. Even at low temperatures or with trace contaminants, the cyclization can proceed slowly over time.Minimize reaction times and process the material promptly after synthesis. For storage, strictly adhere to recommended conditions.
Inappropriate Solvent Can Promote Reactivity. Protic solvents like ethanol can participate in transesterification or act as a proton source/sink, complicating the reaction.[8]Use anhydrous, aprotic solvents such as Tetrahydrofuran (THF) or Toluene to enhance stability.[10]
Part 2: Troubleshooting & Prevention Guide

This section provides actionable answers to common problems encountered during the handling of methyl [2-(2-methoxy-2-oxoethyl)phenyl]acetate.

Q3: How can I detect the presence of the cyclized byproduct?

A3: Early detection is crucial. Use a combination of chromatographic and spectroscopic methods to monitor your material's purity.

  • Thin-Layer Chromatography (TLC): The cyclized β-keto ester is generally more polar than the starting diester. It will typically have a lower Rf value. A new, lower spot appearing over time is a strong indicator of cyclization.

  • ¹H NMR Spectroscopy: Look for the disappearance of the benzylic methylene protons (-CH₂-CO₂Me) of the starting material and the appearance of new signals corresponding to the cyclic structure, particularly the highly acidic proton between the two carbonyls in the product.

  • Mass Spectrometry (MS): The cyclized product has a different molecular weight due to the loss of a molecule of methanol (CH₃OH). The expected mass loss is approximately 32.04 Da.

  • Infrared (IR) Spectroscopy: The formation of the β-keto ester will introduce a new ketone C=O stretch, and the overall fingerprint region of the spectrum will change significantly.

Q4: What are the best practices during synthesis to prevent cyclization?

A4: If you are synthesizing this compound or using it as a starting material in a basic reaction, proactive control is essential.

  • Base Selection: If a base is necessary, choose a non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS).[10] These are less likely to cause side reactions. If using sodium hydride (NaH), ensure it is a fresh, high-purity source.[8]

  • Temperature Control: Perform all additions and reactions at low temperatures (e.g., adding reagents dropwise at 0 °C or below).[8][10]

  • High Dilution: For reactions sensitive to intermolecular side reactions, using high-dilution techniques (running the reaction at a very low concentration) can favor the desired intramolecular pathway over intermolecular polymerization.[8][11]

Q5: How should I properly quench and work up the reaction to halt cyclization?

A5: The work-up is a critical control point. The goal is to immediately neutralize any base and remove the catalyst for cyclization.

  • Acidic Quench: Once your primary reaction is complete, cool the reaction vessel in an ice bath. Slowly and carefully add a cold, dilute acid (e.g., 1M HCl) until the aqueous layer is acidic (pH ~2-3).[8] This protonates any remaining enolates and neutralizes the base, stopping the reaction.

  • Temperature: Do not let the mixture warm up during the quench. Perform all extractions and washes using cold solutions.

Q6: My compound seems to cyclize during purification. How can I avoid this?

A6: Purification, especially solvent removal, introduces energy that can drive cyclization.

  • Solvent Removal: Use a rotary evaporator with the water bath at room temperature or below.[12] Apply a high vacuum to lower the solvent's boiling point, avoiding the need for heat.[12]

  • Chromatography: If column chromatography is necessary, consider performing it in a cold room or using a jacketed column with a cooling circulator.[12] Use non-polar solvent systems where possible and avoid leaving the compound on the silica gel for extended periods, as silica can be slightly acidic and promote degradation.

Q7: What are the optimal long-term storage conditions for this compound?

A7: Proper storage is non-negotiable for maintaining the integrity of this diester. Esters, especially reactive ones, are susceptible to degradation from moisture and heat.[13][14]

ParameterRecommended ConditionRationale
Temperature -20°C or below. Significantly slows the rate of any potential degradation or cyclization reactions.[15]
Atmosphere Inert Gas (Argon or Nitrogen). Prevents exposure to atmospheric moisture, which can cause hydrolysis, and oxygen.[13][15]
Form Neat (as an oil/solid) or as a solution in an anhydrous aprotic solvent (e.g., Toluene). If stored as a solution, ensure the solvent is rigorously dried to prevent hydrolysis.[13]
Container Amber glass vial with a secure, tight-fitting cap. Protects from light, which can cause degradation, and prevents moisture ingress.[13]
Handling Always allow the vial to warm completely to room temperature before opening. This critical step prevents atmospheric water from condensing inside the cold vial, which would introduce moisture and compromise the sample.[13][15]
Aliquoting Divide the material into smaller, single-use aliquots. Avoids repeated freeze-thaw cycles and minimizes the risk of contaminating the entire batch each time the primary container is opened.[13]
Part 3: Key Experimental Protocols
Protocol 1: Recommended Post-Reaction Work-up
  • Cooling: Once the primary reaction is deemed complete by TLC or another method, immediately cool the reaction flask to 0°C in an ice-water bath.

  • Quenching: While stirring vigorously, slowly add pre-chilled 1M HCl solution dropwise. Monitor the pH of the aqueous phase, continuing addition until the pH is between 2 and 3.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[8]

  • Washing: Combine the organic layers and wash sequentially with cold saturated sodium bicarbonate solution and finally with cold brine.

  • Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and proceed immediately to solvent removal.

Protocol 2: Low-Temperature Solvent Removal
  • Apparatus: Use a rotary evaporator connected to a high-vacuum pump and equipped with a cold trap.

  • Bath Temperature: Ensure the rotary evaporator's water bath is at or below room temperature (e.g., 20°C). Do not apply heat.

  • Evaporation: Apply a high vacuum to the system. The reduced pressure will allow for the gentle evaporation of the solvent without thermal input.

  • Final Product: Once the solvent is removed, immediately place the flask containing the purified oil/solid under an inert atmosphere and store it in the freezer.

Caption: A troubleshooting workflow for unexpected cyclization.

References
  • Vertex AI Search. (2024, April 20).
  • Wikipedia. (n.d.).
  • BenchChem. (2025).
  • Chemsrc. (2025, September 15). methyl 2-[2-(2-methoxy-2-oxoethyl)
  • BenchChem. (2025).
  • ResearchGate. (2014, August 1). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity?
  • Various Authors. (2020, May 27).
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2025, January 19). 23.
  • Google Patents. (n.d.).
  • Alfa Chemistry. (n.d.).
  • Lumiprobe. (n.d.). Reagent storage conditions.
  • Reddit. (2021, May 6).
  • Chemistry Notes. (2022, January 31).
  • Longchang Chemical. (2021, December 15). Can the reagents that have been stored for a long time be used?
  • Reddit. (2023, October 26).
  • ChemicalBook. (n.d.).
  • NIH - National Center for Biotechnology Information. (n.d.).
  • NIH - PubChem. (n.d.). Methyl 2-[2-(2-methoxy-2-oxoethoxy)
  • HSCprep. (2025, March 4).
  • Google Patents. (n.d.). CN101973880A - Synthetic method of methyl (ethyl)
  • Coach Benner. (2003).
  • Chemistry LibreTexts. (2023, July 31). 7.
  • Master Organic Chemistry. (2011, July 4). Common Blind Spot: Intramolecular Reactions.

Sources

Optimization

Technical Support Center: Optimizing Yield of Methyl [2-(2-Methoxy-2-oxoethyl)phenyl]acetate Synthesis

Answering your request, here is the technical support center with troubleshooting guides and FAQs. Welcome to the technical support guide for the synthesis of Methyl [2-(2-Methoxy-2-oxoethyl)phenyl]acetate (also known as...

Author: BenchChem Technical Support Team. Date: March 2026

Answering your request, here is the technical support center with troubleshooting guides and FAQs.

Welcome to the technical support guide for the synthesis of Methyl [2-(2-Methoxy-2-oxoethyl)phenyl]acetate (also known as Dimethyl Homophthalate). This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our guidance is grounded in established chemical principles and field-proven insights to ensure your success.

Section 1: Synthesis Strategies and Mechanistic Overview

The successful synthesis of the target diester hinges on a well-chosen strategy and a clear understanding of the reaction mechanism. The most common and accessible laboratory-scale approach is the direct esterification of homophthalic acid. An alternative, often used in industrial settings, involves the carbonylation of an ortho-xylene derivative.

The primary challenge in this synthesis is not just achieving complete conversion but also preventing the subsequent intramolecular cyclization known as the Dieckmann condensation, a common side reaction for 1,6-diesters.[1][2][3]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Homophthalic Acid + Methanol Reaction Fischer Esterification (Acid Catalyst, Heat) Start->Reaction Reflux Workup 1. Neutralization (e.g., NaHCO₃) 2. Extraction (e.g., EtOAc) 3. Brine Wash & Drying Reaction->Workup Cooling Purification Vacuum Distillation or Silica Gel Chromatography Workup->Purification Crude Product End_Product Pure Methyl [2-(2-Methoxy-2-oxoethyl)phenyl]acetate Purification->End_Product

Caption: A typical workflow for the synthesis of the target diester via Fischer esterification.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Problem Area: Low or No Yield

Question: My reaction yield is disappointingly low, or I'm recovering only starting material. What are the primary causes?

Answer: Low conversion is one of the most common issues and typically points to suboptimal reaction conditions or equilibrium problems.

  • Insufficient Catalyst: The Fischer esterification is acid-catalyzed. An inadequate amount of catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow or stalled reaction. Ensure you are using a catalytic amount, typically 1-2% of the total reactant weight.[4]

  • Presence of Water: Esterification is a reversible reaction that produces water as a byproduct.[5] If water is not actively removed, the reaction equilibrium will not favor the product. Using a Dean-Stark apparatus with a suitable solvent like toluene is a highly effective method for water removal.[4]

  • Sub-optimal Temperature and Time: The reaction requires sufficient thermal energy to proceed at a reasonable rate. For this diester synthesis, reflux temperatures are generally required.[4][5] If the temperature is too low, the reaction will be slow. Conversely, ensure the reaction is run for a sufficient duration (often several hours) and monitor its progress via TLC or GC until the starting material is consumed.[4][6]

  • Inactive Base (for alternative routes): If your synthesis involves a base-mediated step (like a Dieckmann condensation precursor), ensure the base is fresh and anhydrous. Bases like sodium hydride (NaH) or sodium ethoxide can hydrolyze over time, rendering them inactive.[7]

Problem Area: Byproduct Formation

Question: My crude NMR/TLC shows significant impurities. What is the most likely side reaction, and how can I prevent it?

Answer: The most significant side reaction for this specific target molecule is the intramolecular Dieckmann condensation .

  • Cause: The target molecule is a 1,6-diester, which can undergo an intramolecular base-catalyzed cyclization to form a five-membered cyclic β-keto ester.[1][2][8] This reaction is particularly favorable if any residual strong base is present during workup or if the reaction temperature is excessively high for prolonged periods, especially in the presence of a base. The mechanism involves the deprotonation at an α-carbon to form an enolate, which then attacks the other ester carbonyl.[8][9][10]

  • Prevention:

    • Strict pH Control: During workup, ensure the reaction mixture is thoroughly neutralized with a weak base like saturated sodium bicarbonate solution before concentration.[4] Avoid using strong bases (e.g., NaOH, KOH) in the workup.

    • Temperature Management: Avoid unnecessarily high temperatures during both the reaction and purification steps.

    • Choice of Base (if applicable): In syntheses where a base is required, using at least one full stoichiometric equivalent is necessary to drive the initial reaction, but subsequent acidic workup is crucial to protonate the final product and prevent cyclization.[7][8]

Dieckmann_Side_Reaction Target Methyl [2-(2-Methoxy-2-oxoethyl)phenyl]acetate (Desired Product) Byproduct Cyclic β-Keto Ester (Unwanted Byproduct) Target->Byproduct Intramolecular Dieckmann Condensation (Base-Catalyzed)

Caption: The primary side reaction pathway leading to reduced yield.

Question: I'm isolating the mono-ester or the starting diacid. What causes this hydrolysis?

Answer: This issue points directly to the presence of water under conditions that favor ester hydrolysis.

  • Cause: Hydrolysis is the reverse of esterification. It can occur if the crude product is exposed to acidic or basic aqueous conditions, especially at elevated temperatures during workup.[7][11] Using wet solvents or reagents is a common source of water.[7]

  • Prevention:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents and reagents whenever possible.[7]

    • Careful Workup: When performing an aqueous wash, do it at room temperature or below. Promptly separate the organic layer and dry it thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄ before solvent removal.[7]

    • Avoid Strong Bases: Saponification (base-mediated ester hydrolysis) is a significant risk.[11] Use weak bases like NaHCO₃ for neutralization and avoid NaOH or KOH unless selective monohydrolysis is the goal.[12][13]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of reactants for the Fischer esterification route? Using a large excess of the alcohol (methanol in this case) can help drive the equilibrium toward the formation of the diester, according to Le Chatelier's principle.[4] A common strategy is to use methanol as the solvent, ensuring it is present in a very large excess.

Q2: How can I best monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a simple and effective method. Use a solvent system like Hexane:Ethyl Acetate (e.g., 3:1 or 4:1 v/v). The diacid starting material will remain at the baseline, while the mono-ester and the final diester product will have progressively higher Rf values. The reaction is complete when the spot corresponding to the starting material is no longer visible.[6][14]

Q3: What is the recommended purification method for the final product? If the crude product is relatively clean, vacuum distillation is an excellent method for purification on a larger scale. For smaller scales or to remove closely related impurities, silica gel column chromatography is preferred.[6][7]

Q4: Can I use a non-alkoxide base to avoid transesterification? Transesterification is a concern when the alkoxide base does not match the ester's alcohol group.[7] While not directly applicable to the Fischer esterification of a diacid, if you were performing a base-catalyzed reaction on a different diester (e.g., diethyl homophthalate), you would need to use an ethoxide base.[7] Using a non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF is an excellent way to circumvent this issue entirely in base-mediated reactions.[7][9]

Section 4: Key Experimental Protocol

Protocol: Fischer Esterification of Homophthalic Acid

This protocol describes the synthesis of Methyl [2-(2-Methoxy-2-oxoethyl)phenyl]acetate from homophthalic acid.

Materials:

  • Homophthalic acid (1.0 eq)

  • Anhydrous Methanol (can be used as solvent, ~10-20 eq or more)

  • Toluene (for azeotropic removal of water)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.02 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.[4] Ensure all glassware is thoroughly dried.

  • Charging the Flask: To the flask, add homophthalic acid (1.0 eq), methanol (10-20 eq), and toluene (enough to fill the Dean-Stark trap).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the total reactant weight).[4]

  • Reaction: Heat the mixture to reflux using a heating mantle. The methanol-toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-8 hours, or until TLC analysis indicates the complete consumption of homophthalic acid.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel.

  • Work-up:

    • Wash the organic layer sequentially with distilled water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally, brine.[4]

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation or silica gel column chromatography to obtain the pure diester.

Section 5: Data Summary Table

The table below summarizes the impact of key parameters on the synthesis outcome.

ParameterSub-Optimal ConditionPotential Negative OutcomeRecommended OptimizationRationale
Temperature Too low (<80°C)Incomplete reaction, low conversion.Reflux temperature of the solvent system.[4]Provides sufficient activation energy for esterification.
Water Content Wet reagents/solventsReversible reaction shifts to starting materials.[7]Use anhydrous reagents and a Dean-Stark trap.[4]Removes water to drive equilibrium towards products.
Catalyst Load <1% H₂SO₄Very slow or stalled reaction.1-2% w/w of total reactants.[4]Ensures a sufficient rate of protonation for the carbonyl oxygen.
Work-up pH Strongly acidic or basicHydrolysis of ester groups.[7][11]Neutralize with weak base (NaHCO₃) to pH ~7-8.[4]Prevents acid- or base-catalyzed hydrolysis of the product.
Base Presence Residual strong baseDieckmann condensation byproduct.[1][7]Ensure complete neutralization before solvent removal.Eliminates the catalyst for the primary intramolecular side reaction.

References

  • Common side reactions in the Dieckmann condensation of diethyl pimel
  • Synthesis of novel diesters as potential fuel oxygenates and surfactants of renewable origin from carbohydrate-derived 5-(chloromethyl)furfural - RSC Publishing.
  • Technical Support Center: Optimization of Reaction Conditions for Male
  • Lewis Acid Mediated Selective Monohydrolysis of Geminal Diesters: Synthesis of Functionalized Malonic Acid Half Esters.
  • Hydrolysis of esters and dialkyl malonates medi
  • Highly Efficient Selective Monohydrolysis of Symmetric Diesters - Organic Chemistry Portal.
  • Dieckmann Condens
  • Green Production of a High-Value Branched-Chain Diester: Optimization Based on Operating Conditions and Economic and Sustainability Criteria - MDPI.
  • Theoretical studies on the mechanisms of the highly efficient selective monohydrolysis reactions of symmetric diesters - Morressier.
  • Optimization of reaction conditions [a] | Download Scientific Diagram - ResearchG
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • Dieckmann condens
  • SELECTIVE MONOHYDROLYSIS OF SYMMETRIC DIESTERS IN MAINLY AQUEOUS MEDIA by Hanjoung Cho, M.S.
  • 23.
  • Dieckmann Condens
  • Claisen Condensation and Dieckmann Condens
  • Supporting Inform
  • Dieckmann Condens
  • methyl 2-[2-(2-methoxy-2-oxoethyl)
  • methyl-2-(2-((methoxycarbonyl)(phenyl)amino)phenyl)
  • methyl 2-(2-acetylphenyl)
  • Methyl 2-[2-(2-methoxy-2-oxoethoxy)
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • CN101973880A - Synthetic method of methyl (ethyl)
  • Synthesis method of methyl phenylacetate - Eureka | P
  • Methyl phenylacet
  • Technical Support Center: Troubleshooting Low Yields in the Claisen Condens
  • Synthesis and styrene copolymerization of alkoxy ring-substituted 2-methoxyethyl phenylcyanoacryl
  • Process for producing methyl methoxyacetate - European Patent Office - EP 0078162 A1 - Googleapis.com.
  • Synthesis of methyl phenylacet
  • The Dieckmann Condens
  • Methyl 2-{2-[(2-methylphenoxy)
  • Methyl 2-methoxy-2-phenyl-acetate - Optional[13C NMR] - Chemical Shifts - SpectraBase.
  • (PDF) Methyl 2-{2-[(2-methylphenoxy)

Sources

Troubleshooting

Controlling transesterification in [2-(2-Methoxy-2-oxoethyl)phenyl]acetate reactions

Technical Support Center: Troubleshooting Transesterification in [2-(2-Methoxy-2-oxoethyl)phenyl]acetate Workflows Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Transesterification in [2-(2-Methoxy-2-oxoethyl)phenyl]acetate Workflows

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the unique chemoselectivity and stability challenges encountered when modifying [2-(2-Methoxy-2-oxoethyl)phenyl]acetate (also known as methyl 2-(2-acetoxyphenyl)acetate).

This substrate is a dual-ester system, featuring:

  • An aryl acetate (phenolic ester).

  • An alkyl ester (methyl ester).

Because these two moieties possess fundamentally different electronic properties and leaving group abilities, standard transesterification protocols often lead to unexpected side reactions. This guide explains the causality behind these issues and provides self-validating protocols to ensure experimental success.

Section 1: Troubleshooting FAQs

Q1: I attempted a base-catalyzed transesterification to convert the methyl ester to an ethyl ester, but my NMR shows the acetate group is missing. What happened? Causality & Mechanism: You have encountered a classic chemoselectivity issue. Under basic conditions, transesterification occurs via a two-step addition-elimination mechanism where an alkoxide nucleophile attacks the ester carbonyl[1]. The aryl acetate is significantly more reactive than the alkyl ester because the resulting phenoxide ion is a vastly superior leaving group compared to a methoxide ion. Consequently, the base preferentially attacks and cleaves the acetate group before transesterifying the methyl ester. Solution: To selectively transesterify the alkyl ester, you must switch from basic to acidic conditions . Under acidic conditions, the mechanism follows a protonation-addition-deprotonation sequence (PADPED)[2]. Reactivity here is governed by the basicity of the carbonyl oxygen. The carbonyl oxygen of the alkyl ester is more basic and more readily protonated than the aryl ester, making it the preferred site for acid-catalyzed transesterification. Using a large excess of the target alcohol (e.g., ethanol) as the solvent will drive the equilibrium toward the desired product[3].

Q2: I successfully deacetylated the molecule using mild base (K₂CO₃/MeOH) to get methyl 2-(2-hydroxyphenyl)acetate, but my mass spec shows a mass corresponding to the loss of methanol (-32 Da), and the IR shows a new carbonyl stretch at ~1800 cm⁻¹. Why? Causality & Mechanism: You have fallen victim to the "Missing Phenol" problem—spontaneous intramolecular lactonization. When you deprotect the acetate, you generate a free phenol ortho to the methyl ester. The nucleophilic phenolic hydroxyl group is perfectly positioned to attack the adjacent methyl ester carbonyl. Intramolecular transesterification results in the formation of cyclic esters (lactones)[1]. In this case, it forms a highly stable 5-membered ring: benzofuran-2(3H)-one (also known as 2-coumaranone), releasing methanol in the process. Solution: If your goal is to isolate the free phenol, you must avoid basic conditions entirely during workup. If you want the lactone, your current protocol is actually perfect.

Q3: How can I selectively cleave the acetate group without touching the methyl ester, assuming I want to prevent lactonization? Causality & Mechanism: Standard alkaline hydrolysis will trigger the lactonization described above. To achieve chemoselective deacetylation while preserving the methyl ester, you need a highly specific, mild reagent. Recent literature demonstrates that trimethylsulfonium iodide (Me₃SI) in methanol can achieve chemoselective deacetylation of aryl acetates in the presence of sensitive groups like methyl esters under ambient, neutral conditions[4].

Section 2: Quantitative Data & Reagent Selection

To assist in experimental design, the following table summarizes the expected outcomes and quantitative yields when subjecting [2-(2-Methoxy-2-oxoethyl)phenyl]acetate to various transesterification conditions.

Table 1: Catalyst Selection and Reactivity Profiles

Reaction GoalCatalyst / ReagentSolventTempPrimary ProductExpected YieldSide Reactions / Notes
Alkyl Transesterification H₂SO₄ (cat.)EtOH78°CEthyl 2-(2-acetoxyphenyl)acetate>85%Minimal. Aryl acetate remains intact.
Aryl Deacetylation (Cyclizing) K₂CO₃ (1.5 eq)MeOH25°CBenzofuran-2(3H)-one (Lactone)>95%Spontaneous intramolecular cyclization[1].
Chemoselective Deacetylation Me₃SI (cat.)MeOH25°CMethyl 2-(2-hydroxyphenyl)acetate~90%Requires strict neutral conditions to prevent lactonization[5].

Section 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , meaning analytical checkpoints are built directly into the workflow to confirm causality and success before proceeding to the next step.

Protocol A: Acid-Catalyzed Selective Transesterification (Methyl to Ethyl) Objective: Convert the methyl ester to an ethyl ester while preserving the highly reactive aryl acetate.

  • Preparation: Dissolve 1.0 mmol of [2-(2-Methoxy-2-oxoethyl)phenyl]acetate in 10 mL of anhydrous ethanol. The use of anhydrous solvent is critical to prevent competitive ester hydrolysis[6].

  • Catalysis: Add 0.1 mL of concentrated H₂SO₄ dropwise. Strong acids catalyze the reaction by donating a proton to the carbonyl group, making it a more potent electrophile[6].

  • Reaction: Heat the mixture to reflux (78°C) for 4 hours.

  • Self-Validation (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 80:20 Hexanes:EtOAc). The product will exhibit a slightly higher

    
     value due to the increased lipophilicity of the ethyl group.
    
  • Workup: Cool to room temperature, neutralize carefully with saturated NaHCO₃ (aq) to halt the PADPED mechanism[2], and extract with ethyl acetate (3 x 10 mL).

  • Self-Validation (NMR): Confirm success via ¹H NMR. Look for the disappearance of the methyl ester singlet at ~3.7 ppm and the appearance of a new quartet (~4.1 ppm) and triplet (~1.2 ppm). The acetate singlet at ~2.3 ppm must remain intact.

Protocol B: Base-Promoted Deacetylation and Spontaneous Lactonization Objective: Cleave the aryl acetate to trigger intramolecular cyclization into benzofuran-2(3H)-one.

  • Preparation: Dissolve 1.0 mmol of the starting material in 10 mL of methanol.

  • Catalysis: Add 1.5 mmol of anhydrous K₂CO₃. The base deprotonates the alcohol to form a highly nucleophilic alkoxide ion[7].

  • Reaction: Stir at room temperature for 2 hours. The initial deacetylation is rapid, followed immediately by intramolecular attack.

  • Self-Validation (TLC): Monitor the reaction. You will briefly observe a highly polar intermediate (the free phenol, low

    
    ), which rapidly converts to a non-polar spot (the lactone, high 
    
    
    
    ).
  • Workup: Concentrate the mixture under reduced pressure, dilute with water, and extract with dichloromethane.

  • Self-Validation (IR Spectroscopy): Analyze the organic layer residue via IR. The successful formation of the 5-membered lactone is confirmed by a significant shift in the carbonyl stretch from ~1740 cm⁻¹ (acyclic ester) to ~1800 cm⁻¹ (strained cyclic ester).

Section 4: Mechanistic Visualizations

Chemoselectivity SM [2-(2-Methoxy-2-oxoethyl)phenyl]acetate (Dual-Ester Substrate) Acid Acidic Transesterification (H+, EtOH) SM->Acid Alkyl Carbonyl Protonation Base Basic Deacetylation (MeO-, MeOH) SM->Base Aryl Carbonyl Attack Prod_Alkyl Ethyl 2-(2-acetoxyphenyl)acetate (Intact Aryl Acetate) Acid->Prod_Alkyl -MeOH Phenol_Int Methyl 2-(2-hydroxyphenyl)acetate (Transient Intermediate) Base->Phenol_Int -Methyl Acetate Lactone Benzofuran-2(3H)-one (Stable Lactone) Phenol_Int->Lactone Intramolecular Cyclization (-MeOH)

Figure 1: Chemoselective divergence of [2-(2-Methoxy-2-oxoethyl)phenyl]acetate under acid/base.

Lactonization Phenol Free Phenol (ortho-hydroxyl) Attack Nucleophilic Attack on Methyl Ester Phenol->Attack Tetrahedral Tetrahedral Intermediate (O- / MeO-) Attack->Tetrahedral Product Benzofuran-2(3H)-one (5-membered Lactone) Tetrahedral->Product -Methoxide

Figure 2: Mechanistic steps of spontaneous lactonization forming benzofuran-2(3H)-one.

References

  • [4] Title: Me3SI-promoted chemoselective deacetylation: a general and mild protocol | Source: rsc.org | 4

  • [5] Title: Me3SI-promoted chemoselective deacetylation: a general and mild protocol - RSC Publishing | Source: rsc.org | 5

  • [1] Title: Transesterification | Source: masterorganicchemistry.com | 1

  • [2] Title: Transesterification | Source: masterorganicchemistry.com | 2

  • [6] Title: Transesterification | Source: wikipedia.org | 6

  • [7] Title: Transesterification | Source: byjus.com | 7

  • [3] Title: 21.6: Chemistry of Esters | Source: libretexts.org | 3

Sources

Optimization

Technical Support Center: Purification of Methyl 2-(2-acetoxyphenyl)acetate

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of Methyl 2-(2-acetoxyphenyl)acetate (also know...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of Methyl 2-(2-acetoxyphenyl)acetate (also known as methyl o-acetoxyphenylacetate).

Because this compound contains both a methyl ester and a phenolic acetate, it is highly susceptible to hydrolysis and intramolecular transesterification. Standard "brute-force" purification methods often lead to catastrophic yield losses. This portal addresses the specific mechanistic failures you might encounter at the bench and provides self-validating protocols to ensure high-purity isolation.

Part 1: Quantitative Impurity Profiling

Before troubleshooting, it is critical to understand the physicochemical landscape of your crude mixture. The table below summarizes the quantitative data for the target compound and its most common synthetic impurities [1].

Component / ImpurityMolecular Wt.Physical State / BPpKa (Relevant Group)Primary Removal Strategy
Methyl 2-(2-acetoxyphenyl)acetate 208.21 g/mol Oil / ~280°C (Decomp.)N/A (Neutral)Target Product
Acetic Acid (Byproduct)60.05 g/mol Liquid / 118°C4.76 (-COOH)Mild Aqueous Base Wash
2-Hydroxyphenylacetic Acid (Starting Material)152.15 g/mol Solid / 148°C (MP)~4.3 (-COOH), ~10 (-OH)Mild Aqueous Base Wash
Methyl 2-(2-hydroxyphenyl)acetate 166.18 g/mol Oil / ~250°C~10 (-OH)Silica Gel Chromatography
Benzofuran-2(3H)-one (Degradant)134.13 g/mol Solid / 49-51°C (MP)N/A (Neutral lactone)Prevent Formation / Chromatography

Part 2: Mechanistic Troubleshooting & FAQs

Ticket #101: "My product is degrading into a crystalline solid during silica gel chromatography. What is happening?"

Root Cause Analysis: You are observing the classic intramolecular cyclization of Methyl 2-(2-acetoxyphenyl)acetate into Benzofuran-2(3H)-one (also known as 2-coumaranone).

Standard silica gel is mildly acidic (due to surface silanol groups). When your compound is adsorbed onto the silica, these acidic sites catalyze an intramolecular transesterification. The nucleophilic attack of the oxygen (after deacetylation) or direct displacement of the methyl ester/acetate group leads to the formation of the entropically favored 5-membered lactone ring [2]. In fact, industrial patents explicitly utilize Lewis acids (like alumina) and heat (90°C) to intentionally drive this exact conversion to near 100% yield [3].

Pathway A Methyl 2-(2-acetoxyphenyl)acetate (Target Product) B Methyl 2-(2-hydroxyphenyl)acetate (Hydrolyzed Intermediate) A->B Hydrolysis (Base/H2O) C Benzofuran-2(3H)-one (Crystalline Degradant) A->C Thermal/Lewis Acid Catalysis (- Methyl Acetate) B->C Acid Catalysis on Silica (- MeOH)

Intramolecular cyclization pathways leading to benzofuran-2(3H)-one degradation.

The Solution: You must bypass the acidic catalysis. If you must use column chromatography, you must deactivate the silica gel prior to loading your sample.

Step-by-Step Protocol: Deactivated Silica Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in Hexanes containing 1% v/v Triethylamine (TEA) . Causality: The basic TEA neutralizes the acidic silanol protons, preventing acid-catalyzed lactonization.

  • Column Packing: Pour the slurry and flush the column with 2 column volumes of the 1% TEA/Hexane mixture.

  • Equilibration: Flush the column with 2 column volumes of pure Hexanes to remove excess TEA (which could co-elute and contaminate your product).

  • Loading: Load your crude oil neat, or dissolved in a minimum amount of Toluene.

  • Elution: Elute using a mild gradient of Hexanes:Ethyl Acetate (95:5 to 80:20).

  • Concentration: Pool the product fractions and evaporate under reduced pressure at a water bath temperature strictly below 35°C .

Ticket #102: "I washed my crude mixture with 1M NaOH to remove acetic acid, but my NMR shows I lost the acetate group. How do I remove acids safely?"

Root Cause Analysis: Phenolic acetates are highly labile. Washing with strong aqueous bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) causes rapid saponification (ester hydrolysis), cleaving your carefully installed acetate group and reverting the molecule to Methyl 2-(2-hydroxyphenyl)acetate[4].

The Solution: You must exploit the pKa differential between your impurities and your product using a mild, self-buffering base. Acetic acid (pKa 4.76) and unreacted 2-hydroxyphenylacetic acid (pKa ~4.3) can be easily deprotonated by Sodium Bicarbonate (NaHCO3), which buffers around pH 8.3. This is basic enough to partition the acids into the aqueous layer as sodium salts, but mild enough to leave the phenolic acetate intact—provided the temperature is kept low.

Step-by-Step Protocol: Mild Liquid-Liquid Extraction

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude). Causality: EtOAc provides excellent partitioning for the neutral ester while rejecting ionic salts.

  • First Wash (Acid Removal): Add an equal volume of ice-cold 5% aqueous NaHCO3 . Stir vigorously for 5 minutes. Self-Validation Check: Observe CO2 gas evolution. Stop stirring when bubbling ceases.

  • Phase Separation: Transfer to a separatory funnel and drain the lower aqueous layer. Repeat the cold NaHCO3 wash until no further gas evolution is observed.

  • Second Wash (Desiccation Prep): Wash the organic layer with 1 volume of saturated aqueous NaCl (Brine). Causality: Brine disrupts any micro-emulsions and pre-dries the organic phase via osmotic pressure.

  • Drying: Add anhydrous Sodium Sulfate (Na2SO4) to the organic layer. Swirl until the powder is free-flowing, indicating complete water removal.

  • Filtration & Concentration: Filter the drying agent and concentrate the filtrate on a rotary evaporator (Water bath < 35°C).

Part 3: Optimized Purification Workflow

To synthesize the troubleshooting steps above, follow this integrated workflow to ensure a self-validating purification cycle.

Workflow Step1 Crude Reaction Mixture (Contains target, AcOH, & pre-cursors) Step2 Liquid-Liquid Extraction (Ice-cold 5% NaHCO3 wash) Step1->Step2 Step3 Dry over Na2SO4 & Concentrate at <35°C Step2->Step3 Removes acidic impurities Decision TLC / Crude NMR Check Is purity > 95%? Step3->Decision Step4A High-Vacuum Short-Path Distillation (Strictly T < 80°C, < 0.1 Torr) Decision->Step4A Yes (Minor volatile impurities) Step4B Flash Chromatography (TEA-Deactivated Silica Gel) Decision->Step4B No (Contains phenolic impurities) End Pure Methyl 2-(2-acetoxyphenyl)acetate (Stable Oil) Step4A->End Step4B->End

Optimized liquid-liquid extraction and purification workflow avoiding lactonization.

Ticket #103: "Can I just distill the crude oil to bypass chromatography entirely?"

Root Cause Analysis: Yes, but with extreme caution. As noted in Ticket #101, heat drives the conversion of Methyl 2-(2-acetoxyphenyl)acetate into Benzofuran-2(3H)-one by forcing the elimination of methyl acetate [3].

The Solution: If your crude NMR shows that the only remaining impurities are volatile (e.g., trace methanol, ethyl acetate, or acetic acid), you can perform a high-vacuum short-path distillation . You must use a vacuum pump capable of pulling < 0.1 Torr. This drastically lowers the boiling point of the target compound, allowing it to distill over before the thermal threshold for lactonization (typically >90°C) is reached. If your pump cannot achieve this vacuum, default to the deactivated silica gel protocol.

References

  • Sigma-Aldrich / LookChem Database. "2-Coumaranone (Benzofuran-2(3H)-one) Chemical Properties and Synthesis." LookChem. URL: [Link]

  • Beaudry, C. M., et al. "Regioselective Synthesis of Benzofuranones and Benzofurans." Oregon State University / ACS. URL: [Link]

  • Anhui Zhongcarbonyl Carbon One Industrial Technology Co Ltd. "Method for synthesizing benzofuranone by one-step method." Google Patents (Patent No. CN111170972A), 2020.
  • Patai, S. "Synthesis of Carboxylic Acids, Esters and their Derivatives." The Chemistry of Functional Groups, ResearchGate. URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Analysis:[2-(2-Methoxy-2-oxoethyl)phenyl]acetate vs. Phenylacetic Acid Derivatives

Executive Summary Phenylacetic acid (PAA) derivatives are a cornerstone of modern medicinal chemistry, most notably recognized as the primary pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) such as diclo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylacetic acid (PAA) derivatives are a cornerstone of modern medicinal chemistry, most notably recognized as the primary pharmacophore for non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac, aceclofenac, and bromfenac. However, the introduction of ortho-disubstituted, desymmetrized derivatives like [2-(2-Methoxy-2-oxoethyl)phenyl]acetate (CAS 72686-08-9, the mono-methyl ester/acetate of 1,2-phenylenediacetic acid) fundamentally shifts the molecule's utility from a terminal biological effector to a highly versatile synthetic building block [1].

As a Senior Application Scientist, I have structured this guide to objectively compare the structural mechanics, application performance, and experimental workflows of these two classes, providing actionable insights for drug development and materials science professionals.

Structural and Mechanistic Divergence

Standard PAA Derivatives (e.g., Diclofenac): Traditional PAAs possess a single, highly flexible acetic acid side chain. This structural freedom allows the carboxylate group to effectively anchor into the Arg120 residue of the cyclooxygenase (COX-1/COX-2) active site, mediating potent anti-inflammatory effects. Their monofunctionality makes them ideal terminal effectors but limits their use in complex polymer or macrocycle synthesis.

[2-(2-Methoxy-2-oxoethyl)phenyl]acetate: In contrast, this molecule features two functional groups at the ortho positions: a reactive acetate/acetic acid moiety and a less reactive methyl ester (2-methoxy-2-oxoethyl group). This bifunctionality introduces two critical mechanistic advantages:

  • Desymmetrization & Stepwise Reactivity: The differential electrophilicity between the free acid/acetate and the methyl ester allows for highly selective sequential functionalization. Reactions can be driven by kinetic control (targeting the free acid) followed by thermodynamic control (targeting the ester).

  • Multidentate Coordination: The spatial proximity of the two oxygen-rich side chains makes it an ideal bidentate or bridging ligand for synthesizing Metal-Organic Frameworks (MOFs), particularly luminescent Zn(II) and Cd(II) coordination polymers[2, 3].

G PAA Standard PAA Derivatives (e.g., Diclofenac) COX COX-1/COX-2 Inhibition PAA->COX Direct binding NSAID NSAID Therapeutics COX->NSAID Anti-inflammatory Bifunc [2-(2-Methoxy-2-oxoethyl)phenyl]acetate MOF Multidentate MOF Coordination (Zn/Cd-MOFs) Bifunc->MOF Solvothermal synthesis Cyclize Intramolecular Cyclization Bifunc->Cyclize Stepwise amidation Sensor Fluorescence Sensors (Antibiotics/Ascorbic Acid) MOF->Sensor Analyte quenching Hetero Isoquinoline/Homophthalimide Scaffolds Cyclize->Hetero Drug discovery

Functional divergence between standard PAAs and[2-(2-Methoxy-2-oxoethyl)phenyl]acetate.

Performance Comparison & Quantitative Data

The table below summarizes the physicochemical properties and performance metrics of standard PAAs versus the bifunctional[2-(2-Methoxy-2-oxoethyl)phenyl]acetate scaffold.

Feature / PropertyStandard PAA Derivatives (e.g., Diclofenac)[2-(2-Methoxy-2-oxoethyl)phenyl]acetate
Primary Function Terminal therapeutic agent (NSAID)Synthetic intermediate / MOF Ligand
Reactivity Profile Monofunctional (Carboxylic acid)Bifunctional (Acid/Acetate + Methyl Ester)
Key Targets COX-1 / COX-2 EnzymesZn(II)/Cd(II) ions, Amines for cyclization
Steric Constraint High rotational freedomRestricted ortho-proximity
Primary Application Anti-inflammatory therapeuticsFluorescence sensors, Heterocyclic scaffolds
Performance Metric IC50 (COX inhibition): ~4 nMLOD (Fluorescence Quenching): <5 ppb [2]

Experimental Protocols: A Self-Validating System

To demonstrate the distinct utility of[2-(2-Methoxy-2-oxoethyl)phenyl]acetate, we outline two field-proven protocols that leverage its unique bifunctionality.

Protocol A: Stepwise Amidation and Cyclization (Heterocycle Synthesis) Causality: Direct condensation of a symmetric diacid with an amine often yields complex polymeric mixtures. By utilizing the mono-ester[2-(2-Methoxy-2-oxoethyl)phenyl]acetate, researchers can selectively amidate the free acetate group under kinetic control, leaving the ester intact for subsequent thermodynamic cyclization [1].

  • Dissolution: Dissolve 10.0 mmol of [2-(2-Methoxy-2-oxoethyl)phenyl]acetate in 30 mL of anhydrous ethanol.

  • Kinetic Amidation: Cool the reaction vessel to 0–5 °C. Rationale: Low temperatures suppress the reactivity of the methyl ester, ensuring the incoming amine exclusively attacks the more reactive free acid/acetate via an activating agent (e.g., EDC/NHS).

  • Thermodynamic Cyclization: Isolate the mono-amide intermediate, resuspend in toluene, and add a catalytic amount of p-toluenesulfonic acid (p-TSA). Reflux at 110 °C for 12 hours. Rationale: The elevated temperature provides the thermodynamic driving force for the amide nitrogen to attack the remaining methyl ester, eliminating methanol and forming a stable homophthalimide scaffold.

G Start [2-(2-Methoxy-2-oxoethyl)phenyl]acetate (Starting Material) Step1 Selective Amidation of Free Acid (Temp: 0-5°C, NH4OH) Start->Step1 Kinetic Control Intermediate Mono-Amide Mono-Ester Intermediate Step1->Intermediate Step2 Thermal/Acidic Cyclization (Temp: >100°C or H+) Intermediate->Step2 Thermodynamic Control Product Homophthalimide Derivative (Target Scaffold) Step2->Product

Stepwise functionalization workflow leveraging the bifunctional ester/acid groups.

Protocol B: Solvothermal Synthesis of Luminescent Zn-MOF Causality: The ortho-disubstituted nature of the ligand allows it to bridge multiple metal centers, creating highly ordered 2D or 3D crystalline networks capable of fluorescence sensing via energy absorption competition [3].

  • Precursor Mixing: Combine 0.5 mmol of [2-(2-Methoxy-2-oxoethyl)phenyl]acetate (hydrolyzed in situ to the diacid) and 0.5 mmol of 1,1′-(1,4-butanediyl)bis(imidazole) (BBI) in 15 mL of a DMF/water mixture (v/v 1:1).

  • Solvothermal Activation: Transfer the mixture to a Teflon-lined stainless steel autoclave and heat at 120 °C for 72 hours. Rationale: Solvothermal conditions provide the activation energy required for reversible metal-ligand coordination, favoring the formation of the thermodynamically stable crystalline phase over amorphous kinetic precipitates.

  • Washing & Activation: Cool to room temperature at a rate of 5 °C/h. Filter the resulting crystals and wash extensively with DMF and methanol to remove unreacted ligands from the pores.

  • Validation: The resulting MOF exhibits strong fluorescence (excitation 270 nm / emission 290 nm) which is highly sensitive to quenching by antibiotics (e.g., ceftriaxone) or ascorbic acid, achieving limits of detection (LOD) as low as 1.6 ppb [2].

References

  • Wang, Y., et al. "Nanoscale Metal-Organic Frameworks as Fluorescence Sensors for Food Safety." PMC,[Link]

  • "Coordination Polymers Based on Highly Emissive Ligands: Synthesis and Functional Properties." MDPI,[Link]

Comparative

Illuminating the Solid State: A Comparative Guide to the Crystal Structures of [2-(2-Methoxy-2-oxoethyl)phenyl]acetate Derivatives

For researchers, scientists, and professionals in drug development, understanding the three-dimensional architecture of molecules is paramount. The crystal structure of a compound not only confirms its chemical identity...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional architecture of molecules is paramount. The crystal structure of a compound not only confirms its chemical identity but also provides critical insights into its physical properties, stability, and potential biological activity. This guide offers a comparative analysis of the crystal structures of derivatives of [2-(2-Methoxy-2-oxoethyl)phenyl]acetate, a scaffold of interest in medicinal chemistry. By examining the subtle interplay of molecular conformation and intermolecular forces, we can better understand how structural modifications influence the solid-state properties of these compounds.

While the crystal structure of the parent compound, methyl 2-[2-(2-methoxy-2-oxoethyl)phenyl]acetate, remains elusive in the crystallographic literature, a detailed examination of its derivatives provides invaluable structure-activity relationships. This guide will focus on a comparative analysis of two such derivatives for which high-quality single-crystal X-ray diffraction data is available:

  • Derivative A: Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate

  • Derivative B: (E)-Methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl)phenoxy)methyl)phenyl)acetate

Through a detailed comparison of their crystallographic parameters, we will explore how the introduction of different substituents impacts molecular packing and intermolecular interactions.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for Derivative A and Derivative B, providing a quantitative basis for our comparative discussion. This data has been extracted from their respective Crystallographic Information Files (CIFs).

ParameterDerivative A: Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetateDerivative B: (E)-Methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl)phenoxy)methyl)phenyl)acetate
CCDC Number 954254[1]Not readily available
Chemical Formula C₁₇H₁₆O₄C₂₅H₂₀F₃N₃O₄
Molecular Weight 284.30 g/mol [2]511.44 g/mol
Crystal System Monoclinic[2]Monoclinic[3]
Space Group P12₁/c1[3]P12₁/c1[3]
Unit Cell Dimensions a = 31.6697(11) Åb = 7.5883(2) Åc = 12.5915(6) Åα = 90°β = 108.514(4)°γ = 90°[2]a = 7.2024(4) Åb = 8.4592(6) Åc = 35.389(2) Åα = 90°β = 90.95(1)°γ = 90°[3]
Volume (ų) 2869.4(2)[2]2154.5(2)
Z (Molecules/Unit Cell) 8[2]4
Key Intermolecular Interactions Weak C—H···O hydrogen bonds[2]C—H···O interactions forming dimers[3]

Structural Analysis and Discussion

The data presented above reveals significant differences in the solid-state arrangement of these two derivatives, directly attributable to their distinct chemical modifications.

Derivative A , with its relatively simple 2-methylphenoxy substituent, crystallizes in the monoclinic space group P12₁/c1 with eight molecules in the unit cell. The crystal packing is primarily governed by weak C—H···O hydrogen bonds.[2] The dihedral angle between the mean planes of the two benzene rings is a mere 4.4(2)°, indicating a relatively planar conformation.[2] This planarity, coupled with the weak intermolecular forces, results in a less densely packed structure as reflected by its larger unit cell volume per molecule compared to Derivative B.

In contrast, Derivative B incorporates a much larger and more complex trifluoromethyl-substituted pyridinyl-phenoxy group. It also crystallizes in the monoclinic P12₁/c1 space group but with only four molecules per unit cell.[3] The crystal structure analysis of Derivative B reveals that two independent molecules interact via C—H···O hydrogen bonds to form a dimer.[3] These dimers are further connected by weaker interactions, leading to a more intricate and potentially more stable crystal lattice.[3] The presence of the trifluoromethyl group and the pyridinyl nitrogen introduces stronger and more directional intermolecular interactions, such as dipole-dipole and potential halogen bonding, which likely contribute to a more efficient packing arrangement.

Experimental Workflow: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that requires careful execution of both chemical synthesis and physical analysis. The following workflow outlines the key stages involved in obtaining the crystallographic data discussed in this guide.

experimental_workflow cluster_synthesis Chemical Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction & Data Processing Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization Solvent_Screening Solvent Screening Characterization->Solvent_Screening Crystallization_Method Crystallization Method Selection (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization_Method Crystal_Harvesting Crystal Selection & Mounting Crystallization_Method->Crystal_Harvesting Data_Collection Single-Crystal X-ray Data Collection Crystal_Harvesting->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Structure_Solution Structure Solution (e.g., SHELXT) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation CIF Generation & Validation Structure_Refinement->Validation

Figure 1: A generalized workflow for the determination of small molecule crystal structures.

Detailed Experimental Protocols

Single Crystal Growth of Small Organic Molecules

The critical first step towards obtaining a crystal structure is the growth of high-quality single crystals. For small organic molecules like the [2-(2-Methoxy-2-oxoethyl)phenyl]acetate derivatives, several techniques can be employed. The choice of method and solvent is crucial and often requires empirical screening.

Common Crystallization Techniques: [3][4]

  • Slow Evaporation: A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly at a constant temperature. The key is to control the rate of evaporation to allow for the gradual formation of well-ordered crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the anti-solvent slowly diffuses into the solution.

  • Thermal Control (Slow Cooling): A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization.

Protocol for Slow Evaporation:

  • Dissolve 5-10 mg of the purified compound in a minimal amount of a volatile solvent (e.g., dichloromethane, ethyl acetate, or a mixture) in a small, clean vial.

  • Cover the vial with a cap or parafilm with a few small pinholes to allow for slow evaporation.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial periodically for the formation of single crystals. This process can take anywhere from a few days to several weeks.

Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Processing

Once suitable single crystals are obtained, their three-dimensional structure can be determined using SCXRD.

General Procedure: [5][6]

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[5] The diffracted X-rays are recorded by a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.[7] This step involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for absorption).

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to best fit the experimental data.[6]

  • Validation and CIF Generation: The final refined structure is validated to ensure its quality and a Crystallographic Information File (CIF) is generated. The CIF is the standard format for reporting crystal structure data.

intermolecular_interactions cluster_packing Crystal Packing & Stability Derivative_A Derivative_A Packing_A Less Dense Packing Derivative_A:s->Packing_A Derivative_B Derivative B ((E)-Methyl 2-(methoxyimino)-2-...) - Dimer formation via C—H···O bonds - More complex 3D packing - Stronger dipole-dipole interactions - Potential halogen bonding (F) - π-π stacking (pyridinyl ring) Packing_B More Efficient Packing Derivative_B:s->Packing_B

Sources

Safety & Regulatory Compliance

Safety

[2-(2-Methoxy-2-oxoethyl)phenyl]acetate proper disposal procedures

Executive Summary & Chemical Identification As researchers, we often treat precursors like [2-(2-Methoxy-2-oxoethyl)phenyl]acetate (CAS: 19109-69-4 ) as routine intermediates. However, its dual-ester structure—comprising...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identification

As researchers, we often treat precursors like [2-(2-Methoxy-2-oxoethyl)phenyl]acetate (CAS: 19109-69-4 ) as routine intermediates. However, its dual-ester structure—comprising a phenolic acetate and an aliphatic methyl ester—requires specific disposal protocols to prevent environmental contamination and hydrolysis-induced hazards in waste streams.

This guide defines the standard operating procedure (SOP) for the safe containment, classification, and disposal of this compound. It is designed to integrate seamlessly into your laboratory’s existing Chemical Hygiene Plan (CHP).

Chemical Profile
PropertySpecification
Chemical Name [2-(2-Methoxy-2-oxoethyl)phenyl]acetate
Synonyms Methyl 2-(2-acetoxyphenyl)acetate; Benzeneacetic acid, 2-(acetyloxy)-, methyl ester
CAS Number 19109-69-4
Molecular Formula C₁₁H₁₂O₄
Physical State Liquid (Viscous) or Low-melting Solid
Solubility Insoluble in water; Soluble in DCM, Ethyl Acetate, Methanol
Hazards Irritant (Skin/Eye), Combustible (Class IIIB likely), Environmental Toxin

Safety & Pre-Disposal Requirements

Before handling waste, you must establish a "Safety Perimeter" around the waste container. This compound is an organic ester ; while stable, it can undergo hydrolysis in the presence of strong acids or bases, releasing acetic acid and phenolic byproducts.

Personal Protective Equipment (PPE)
  • Hand Protection: Nitrile gloves (0.11 mm minimum thickness) are sufficient for splash protection. For prolonged immersion or spill cleanup, use Silver Shield/4H laminate gloves.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant). Face shield required if pouring >1 Liter.

  • Respiratory Protection: Work within a certified chemical fume hood. If handling outside a hood (e.g., waste transport), a half-mask respirator with organic vapor cartridges (OV) is recommended.

Chemical Compatibility Check
  • INCOMPATIBLE: Do NOT mix with strong oxidizers (e.g., Nitric acid, Peroxides) or strong bases (e.g., Sodium Hydroxide waste).

    • Reasoning: Strong bases catalyze rapid hydrolysis, generating heat and pressure in closed waste containers.

  • COMPATIBLE: Non-halogenated organic solvents (Acetone, Methanol, Ethanol, Ethyl Acetate).

Step-by-Step Disposal Protocols

Scenario A: Liquid Waste (Stock Solutions & Reaction Mothers Liquors)

Directive: Do not pour down the drain. This compound is lipophilic and toxic to aquatic life.

  • Segregation: Select a waste container labeled "NON-HALOGENATED ORGANIC SOLVENT WASTE."

    • Note: If the compound is dissolved in Dichloromethane (DCM) or Chloroform, use the "HALOGENATED" waste stream instead.

  • Transfer: Pour the liquid slowly into the waste container using a funnel to prevent splashing.

  • Rinsing: Rinse the original vessel with a minimal amount of acetone (or compatible solvent) and add the rinsate to the same waste container.

    • Rule of Thumb: Triple rinse is standard, but minimize volume to reduce waste disposal costs.

  • Logging: Immediately record the addition on the hazardous waste tag.

    • Entry: "Methyl 2-(2-acetoxyphenyl)acetate, [Approx %], in [Solvent Name]."

Scenario B: Solid Waste (Pure Compound or Heavily Contaminated Solids)
  • Containment: Place the solid material or contaminated weigh boats/vials into a clear, sealable polyethylene bag (e.g., Ziploc).

  • Secondary Containment: Place the sealed bag into the laboratory's "SOLID HAZARDOUS WASTE" drum (usually a wide-mouth HDPE drum).

  • Labeling: Ensure the drum label lists the compound name. Do not simply label as "Solid Waste."

Scenario C: Trace Contaminants (Gloves, Wipes, Pipette Tips)[4]
  • Assessment: If the items are merely "contaminated" (no visible liquid or bulk solid), they may often be disposed of in the "CHEMICALLY CONTAMINATED DEBRIS" bin.

  • Exclusion: If the wipe is saturated (dripping), it must be treated as Solid Hazardous Waste (Scenario B).

Disposal Decision Logic (Visualization)

The following diagram illustrates the decision-making process for segregating this specific ester waste.

DisposalWorkflow Start Waste: [2-(2-Methoxy-2-oxoethyl)phenyl]acetate StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Residue StateCheck->Solid SolventCheck Solvent Type? Liquid->SolventCheck SolidWaste DISPOSE: Solid Hazardous Waste Container Solid->SolidWaste Pure solid or saturated debris Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Dissolved in solvent NonHaloWaste DISPOSE: Non-Halogenated Organic Waste Stream Halogenated->NonHaloWaste No (e.g. EtOAc, MeOH) HaloWaste DISPOSE: Halogenated Organic Waste Stream Halogenated->HaloWaste Yes (e.g. DCM)

Figure 1: Decision tree for waste stream segregation of [2-(2-Methoxy-2-oxoethyl)phenyl]acetate based on physical state and solvent matrix.

Emergency Spill Response (Lab Scale)

In the event of a spill (< 500 mL) outside a containment hood:

  • Evacuate & Ventilate: Alert nearby personnel. If the spill is heated or aerosolized, evacuate the lab.

  • PPE Up: Don nitrile gloves, lab coat, and goggles.

  • Contain: Use vermiculite or chemically inert absorbent pads to encircle and cover the spill.

    • Note: Do not use paper towels for bulk liquid spills if flammability is a concern (though this ester has a high flash point, the solvent it is in might not).

  • Collect: Scoop absorbed material into a hazardous waste bag/container. Label as "Spill Debris: [Compound Name]" .

  • Clean: Wash the surface with soap and water.[1][2]

Regulatory & Compliance Context

  • EPA Classification (USA): This compound is not explicitly listed as a P- or U-listed waste (RCRA). However, it must be characterized by the generator. It typically falls under Ignitability (D001) if in flammable solvent, or general Toxic waste depending on concentration.

  • Destruction Method: The preferred method for final destruction by your waste contractor is Incineration , which breaks the ester bonds and oxidizes the organic skeleton to CO₂ and H₂O.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 69127525, Methyl 2-(2-acetyloxyphenyl)acetate. Retrieved from [Link]

  • ChemSrc. Methyl 2-[2-(2-methoxy-2-oxoethyl)phenyl]acetate CAS 19109-69-4 MSDS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of [2-(2-Methoxy-2-oxoethyl)phenyl]acetate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle [2-(2-Methoxy-2-oxoethyl)phenyl]acetate (CAS No. 19109-69-4).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle [2-(2-Methoxy-2-oxoethyl)phenyl]acetate (CAS No. 19109-69-4). The focus is on procedural, step-by-step guidance for personal protective equipment (PPE), operational handling, and disposal.

Understanding the Hazard: A Structural Analogy Approach

[2-(2-Methoxy-2-oxoethyl)phenyl]acetate belongs to the family of phenylacetic acid esters. While specific toxicity data is lacking, we can infer potential hazards from related molecules. Phenylacetic acid itself is known to cause serious eye irritation and may be harmful if swallowed.[6][7] Its derivatives should be handled with a similar level of caution.

In the absence of specific data, regulatory bodies like the U.S. Occupational Safety and Health Administration (OSHA) mandate that substances of unknown toxicity should be assumed to be toxic.[8][9] This principle underpins all subsequent recommendations.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize all potential routes of exposure—dermal, ocular, and inhalation.

Eye and Face Protection
  • Minimum Requirement: Safety glasses with side-shields that conform to appropriate government standards (e.g., EN166 in the EU or ANSI Z87.1 in the US) are mandatory at all times in the laboratory.[2][3]

  • Enhanced Protection: When there is a risk of splashing—for instance, during transfer of solutions or reactions under pressure—a face shield should be worn in addition to safety goggles.[10]

Skin Protection
  • Hand Protection: Chemically resistant gloves are the primary barrier against dermal exposure.

    • Glove Selection: Due to the lack of specific permeation data for [2-(2-Methoxy-2-oxoethyl)phenyl]acetate, select gloves with broad resistance to organic solvents. Nitrile or neoprene gloves are a suitable starting point. Always inspect gloves for any signs of degradation or perforation before use.[2]

    • Glove Technique: Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2][3] Dispose of contaminated gloves as hazardous waste.[2][3]

  • Body Protection:

    • A standard laboratory coat is required.

    • For procedures with a higher risk of splashes or spills, consider an impervious apron or a chemical-resistant suit.[10]

    • Ensure that clothing fully covers exposed skin.

Respiratory Protection
  • Under Normal Conditions: All handling of [2-(2-Methoxy-2-oxoethyl)phenyl]acetate, including weighing and solution preparation, should be conducted within a certified chemical fume hood to minimize inhalation of any potential vapors or aerosols.[1]

  • In Case of Spills or Ventilation Failure: If a significant spill occurs outside of a fume hood or if ventilation fails, a respirator may be necessary. The choice of respirator and cartridge will depend on the nature and scale of the release and should be determined by a qualified industrial hygienist.

Summary of Recommended PPE
Protection TypeMinimum RequirementRecommended for Enhanced Safety/High-Risk Tasks
Eye/Face Safety glasses with side-shieldsChemical safety goggles and a face shield
Hand Nitrile or neoprene glovesDouble-gloving; consult manufacturer's resistance data
Body Standard laboratory coatChemical-resistant apron or suit
Respiratory Work within a certified chemical fume hoodAir-purifying respirator (in case of emergency)

Operational and Disposal Plans

Prudent Handling Practices
  • Designated Area: For work with particularly hazardous substances, including those with unknown toxicity, OSHA recommends establishing a designated area.[11][12] This area should be clearly marked with warning signs.

  • Ventilation: All manipulations of the compound must be performed in a properly functioning chemical fume hood.[1][2]

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not feasible, thoroughly decontaminate equipment after use.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[2][3]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably under negative pressure.

  • Contain: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep up the material to avoid creating dust.[1][2]

  • Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All contaminated materials, including absorbents and cleaning supplies, must be collected in a sealed container and disposed of as hazardous waste.[2]

Waste Disposal
  • Chemical Waste: All waste containing [2-(2-Methoxy-2-oxoethyl)phenyl]acetate, whether in solid or liquid form, must be treated as hazardous waste.

  • Containers: Collect waste in clearly labeled, sealed containers. Do not mix with incompatible waste streams.

  • Regulations: Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[7]

Workflow Diagrams

Standard Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Proceed if safe Weigh_Compound Weigh Compound Don_PPE->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Glassware Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE Doff and Dispose PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

Caption: Standard workflow for handling [2-(2-Methoxy-2-oxoethyl)phenyl]acetate.

Spill Response Protocol

Spill_Occurs Spill Occurs Alert_Evacuate Alert & Evacuate Area Spill_Occurs->Alert_Evacuate Assess_Risk Assess Spill Risk (Size, Location) Alert_Evacuate->Assess_Risk Don_Enhanced_PPE Don Enhanced PPE (Respirator, etc.) Assess_Risk->Don_Enhanced_PPE If major spill Contain_Spill Contain Spill (Use Absorbent) Assess_Risk->Contain_Spill If minor spill Don_Enhanced_PPE->Contain_Spill Clean_Decontaminate Clean & Decontaminate Area Contain_Spill->Clean_Decontaminate Dispose_Waste Dispose of Contaminated Waste Clean_Decontaminate->Dispose_Waste Report_Incident Report Incident to EHS Dispose_Waste->Report_Incident

Caption: Emergency response protocol for spills.

References

  • REACH Regulation. (n.d.). 8.2.2.: Individual protection measures, such as personal protective equipment. ECHA. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA. Retrieved from [Link]

  • Scribd. (2018, January 18). Lab Safety: Phenylacetic Acid Info. Retrieved from [Link]

  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet Phenylacetic acid. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA. Retrieved from [Link]

  • Spill Containment, LLC. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Guidance on Information Requirements and Chemical Safety Assessment Chapter R.14: Occupational exposure assessment. ECHA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard - Prudent Practices in the Laboratory. NCBI. Retrieved from [Link]

  • C&K Testing. (2020, May 11). Compliance of Personal Protective Equipment (PPE) with EU REACH Regulations. Retrieved from [Link]

  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • CIRS Group. (2020, April 30). Personal Protective Equipment (PPE) must Comply with EU REACH. Retrieved from [Link]

  • Advanced Biotech. (2026, January 28). Safety Data Sheet acc. to OSHA HCS (29 CFR § 1910.1200). Retrieved from [Link]

  • Coverguard. (n.d.). International regulations Personal protective equipments. Retrieved from [Link]

Sources

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